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  • Product: Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate
  • CAS: 951887-17-5

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Executive Summary Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS: 951887-17-5) is a bifunctional synthetic intermediate characterized by an ester-terminated aliphatic chain and a halogenated acetophenone-like moie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS: 951887-17-5) is a bifunctional synthetic intermediate characterized by an ester-terminated aliphatic chain and a halogenated acetophenone-like moiety. In modern drug development and medicinal chemistry, the precise characterization of such intermediates is critical for tracking impurities, understanding degradation pathways, and confirming synthetic success. This technical guide establishes a rigorous framework for the exact mass determination and structural elucidation of this compound using High-Resolution Mass Spectrometry (HRMS), specifically Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF-MS).

Structural Informatics and Mass Fundamentals

The distinction between average molecular weight and monoisotopic exact mass is foundational in mass spectrometry. The average molecular weight is calculated using the abundance-weighted average of all isotopes for each element[1]. Conversely, the exact mass is derived exclusively from the most abundant, lowest-mass isotopes (e.g., 12C , 1H , 35Cl , 19F , 16O )[2].

In HRMS workflows, the exact mass is the critical parameter, allowing for the derivation of the empirical formula with sub-5 ppm mass accuracy.

Structural Note: The parent aliphatic chain is an octanoate derivative, comprising exactly six methylene units ( −CH2​− ) between the C1 ester carbonyl and the C8 ketone carbonyl. This yields the precise molecular formula C16​H20​ClFO3​ , resolving structural discrepancies occasionally generated by automated SMILES algorithms.

Table 1: Physicochemical and Mass Properties
PropertyValue
Chemical Name Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate
CAS Registry Number 951887-17-5
Molecular Formula C16​H20​ClFO3​
Average Molecular Weight 314.78 g/mol
Monoisotopic Exact Mass 314.1085 Da
Theoretical [M+H]+ m/z 315.1158
Theoretical [M+Na]+ m/z 337.0983
LogP (Predicted) 4.57
Topological Polar Surface Area (TPSA) 43.37 Ų

High-Resolution Mass Spectrometry (HRMS) Methodology

To determine the exact mass with high confidence, an LC-ESI-QTOF-MS workflow is employed. The QTOF architecture is selected for its high resolving power (typically >30,000 FWHM) and mass accuracy (<5 ppm)[2],[3]. Electrospray Ionization (ESI) is utilized as a soft ionization technique to preserve the intact molecular ion, minimizing premature in-source fragmentation.

Self-Validating Protocol: Internal Lock-Mass Calibration

A critical component of this methodology is the self-validating internal calibration system. To compensate for time-of-flight drift caused by thermal fluctuations in the flight tube, a lock-mass calibrant——is infused simultaneously with the sample[3]. The known exact mass of protonated Leucine Enkephalin ( [M+H]+=556.2771 m/z) serves as an internal reference, ensuring that the mass axis is continuously corrected during the acquisition[4].

Step-by-Step LC-ESI-QTOF-MS Protocol
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% formic acid to promote efficient protonation.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 × 100 mm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% formic acid) at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Lock-Mass Infusion: Continuously infuse Leucine Enkephalin (200 pg/µL) via a secondary reference sprayer at 10 µL/min. The system must be configured to automatically sample the lock-mass every 10 seconds.

  • Data Acquisition: Scan the QTOF analyzer over a mass range of m/z 100–1000. Ensure the resolution is tuned to >30,000 FWHM.

  • Data Processing: Extract the ion chromatogram for the target mass. Apply the lock-mass correction algorithm to calculate the exact m/z of the analyte. The mass error must be 5 ppm compared to the theoretical [M+H]+ m/z of 315.1158.

LCHRMS_Workflow SamplePrep Sample Preparation (1 µg/mL + 0.1% FA) LC UHPLC Separation (C18 Column, Gradient) SamplePrep->LC ESI ESI Source (+) Soft Ionization LC->ESI QTOF QTOF Mass Analyzer (>30,000 FWHM) ESI->QTOF LockMass Lock-Mass Infusion (Leucine Enkephalin) LockMass->ESI Continuous Calibration Data Data Processing (Exact Mass: 315.1158 m/z) QTOF->Data

LC-ESI-QTOF-MS workflow with internal lock-mass calibration for exact mass determination.

Mechanistic Insights into MS/MS Fragmentation

While exact mass confirms the empirical formula, tandem mass spectrometry (MS/MS) is required to validate the structural connectivity of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate. By applying a collision energy ramp (e.g., 20–40 eV) in the collision cell (Q2), the isolated precursor ion ( [M+H]+ at m/z 315.1158) undergoes Collision-Induced Dissociation (CID).

Key Fragmentation Pathways & Causality
  • Ester Cleavage (Neutral Loss): The ethyl ester moiety at the C1 position is highly susceptible to neutral loss. The initial fragmentation typically involves the loss of ethanol (46.0419 Da), driven by the protonation of the ester carbonyl. This yields a fragment at m/z 269.0739.

  • Alpha-Cleavage at the Ketone: The C8 ketone adjacent to the halogenated phenyl ring directs a classic α -cleavage. The inductive electron-withdrawing effects of the ortho-chloro and ortho-fluoro groups stabilize the resulting 2-chloro-6-fluorobenzoyl cation. The exact mass of this fragment ( C7​H3​ClFO+ , theoretical exact mass ~156.9856 Da) serves as a definitive diagnostic ion for the headgroup.

  • Aliphatic Chain Scission: Successive losses of methylene ( CH2​ ) units from the octanoate backbone provide a ladder-like spectral pattern, confirming the length of the aliphatic linker.

Fragmentation Precursor Precursor Ion[M+H]+ m/z 315.1158 EsterLoss Loss of Ethanol (-46 Da) m/z 269.0739 Precursor->EsterLoss CID (Low CE) AlphaCleavage Alpha-Cleavage 2-chloro-6-fluorobenzoyl cation m/z ~156.9856 Precursor->AlphaCleavage CID (High CE) ChainScission Aliphatic Scission Diagnostic Methylene Losses Precursor->ChainScission Stepwise

Primary MS/MS collision-induced dissociation (CID) pathways for the target analyte.

Conclusion

The precise determination of the molecular weight (314.78 g/mol ) and exact mass (314.1085 Da) of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is critical for its identification and quality control in synthetic workflows. By leveraging an LC-ESI-QTOF-MS platform with continuous internal calibration, researchers can achieve sub-5 ppm mass accuracy. Furthermore, MS/MS fragmentation profiling provides unambiguous structural validation, ensuring high-fidelity analytical data for downstream drug development applications.

References

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances. European Commission (Europa.eu). Available at:[Link]

  • What is the m/z of leucine enkephalin and Glu-fibrinopeptide B used as lockmass on Xevo G2-XS or SYNAPT G2-Si? Waters Corporation. Available at:[Link]

Sources

Exploratory

Comprehensive NMR Characterization and Structural Elucidation of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Executive Summary & Chemical Context Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS No. 951887-17-5) [1] is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and advanced or...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS No. 951887-17-5) [1] is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and advanced organic synthesis. Structurally, it consists of an eight-carbon aliphatic chain terminating in an ethyl ester at one pole and a sterically hindered 2-chloro-6-fluorophenyl ketone at the other.

Accurate structural elucidation of this intermediate is critical for downstream pharmaceutical applications. Because the molecule features a di-ortho-substituted aromatic ring, it exhibits unique stereoelectronic behaviors that drastically alter its Nuclear Magnetic Resonance (NMR) profile. This whitepaper provides an in-depth, predictive technical guide to the 1 H and 13 C NMR chemical shifts of this compound, detailing the causality behind the spectral data and establishing a self-validating experimental protocol for researchers.

Predictive Causality: Structural Anatomy and Spin Systems

To interpret the NMR spectra of this compound, an application scientist must dissect the molecule into three distinct spin systems, each governed by different physical and electronic rules:

  • The Ethyl Ester Terminus ( A2​X3​ Spin System): The ester group is electronically isolated from the rest of the molecule by the long aliphatic chain. It produces a textbook first-order splitting pattern governed by standard electronegativity deshielding.

  • The Aliphatic Octanoate Backbone: The central methylene groups (C3 to C6) experience minimal inductive effects and resonate as complex, overlapping multiplets in the upfield region. However, the α -methylenes (C2 and C7) are strongly deshielded by their adjacent carbonyl anisotropic cones.

  • The 2-Chloro-6-fluorophenyl Ring (AMX Spin System): This is the most complex region of the molecule. The presence of both Chlorine and Fluorine at the ortho positions creates severe steric hindrance.

    • Causality of the Orthogonal Twist: In typical aryl-alkyl ketones (e.g., acetophenone), the carbonyl π -system conjugates with the aromatic ring, placing the 13 C ketone resonance at ~195 ppm. However, the bulky ortho-Cl and ortho-F atoms force the carbonyl group to twist out of the aromatic plane to minimize steric strain. This orthogonal conformation breaks π -conjugation, causing the C8 ketone to behave electronically like an isolated aliphatic ketone, shifting it downfield to ~202.5 ppm [2].

    • Heteronuclear Coupling: The 19 F nucleus (spin 1/2, 100% natural abundance) will scalar-couple ( J -couple) with both protons and carbons on the aromatic ring, resulting in complex doublet-of-multiplet structures.

1 H NMR Spectral Analysis (400 MHz, CDCl 3​ )

The proton NMR spectrum is characterized by the distinct separation of the aliphatic chain and the halogenated aromatic ring. The 1 H- 19 F scalar couplings are critical for assigning the aromatic protons.

Table 1: Predicted 1 H NMR Chemical Shifts
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
Ethyl CH 3​ 1.25t3H 3JHH​ = 7.1Ester methyl
Chain C4, C5 1.35m4H-Central aliphatic backbone
Chain C3 1.62m2H- β to ester
Chain C6 1.68m2H- β to ketone
Chain C2 2.30t2H 3JHH​ = 7.4 α to ester
Chain C7 2.85t2H 3JHH​ = 7.3 α to ketone
Ethyl CH 2​ 4.12q2H 3JHH​ = 7.1Ester methylene
Aryl H5' 7.05ddd1H 3JHF​ = 9.5, 3JHH​ = 8.0Aromatic (ortho to F, para to Cl)
Aryl H3' 7.25dd1H 3JHH​ = 8.0, 4JHF​ = 1.5Aromatic (ortho to Cl, meta to F)
Aryl H4' 7.35td1H 3JHH​ = 8.0, 4JHF​ = 5.5Aromatic (meta to Cl/F)

Mechanistic Insight: The H5' proton is strongly shielded by the resonance electron-donating effect (+R) of the adjacent fluorine atom, pushing it upfield to 7.05 ppm. Furthermore, it exhibits a large 3JHF​ coupling constant (~9.5 Hz), which is diagnostic for protons ortho to a fluorine atom.

13 C and 19 F NMR Spectral Analysis (100 MHz, CDCl 3​ )

Carbon-13 NMR is the definitive tool for verifying the carbon skeleton, particularly the highly substituted aromatic ring. The spectrum will feature extensive carbon-fluorine splitting [3].

Table 2: Predicted 13 C NMR Chemical Shifts
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
Ethyl CH 3​ 14.2s-Ester methyl
Chain C6 24.1s- β to ketone
Chain C3 24.9s- β to ester
Chain C4, C5 28.9, 29.0s-Central aliphatic backbone
Chain C2 34.2s- α to ester
Chain C7 43.5d 4JCF​ 2.0 α to ketone (long-range F coupling)
Ethyl CH 2​ 60.2s-Ester methylene
Aryl C5' 114.5d 2JCF​ = 22.0Aromatic CH (ortho to F)
Aryl C1' 124.0d 2JCF​ = 15.0Aromatic C (ipso to C=O)
Aryl C3' 125.2d 4JCF​ = 3.0Aromatic CH (ortho to Cl)
Aryl C4' 131.8d 3JCF​ = 9.0Aromatic CH (para to C=O)
Aryl C2' 132.7d 3JCF​ = 4.0Aromatic C-Cl
Aryl C6' 160.2d 1JCF​ = 250.0Aromatic C-F
Ester C=O 173.8s-Ester carbonyl
Ketone C=O 202.5s-Ketone carbonyl (orthogonal twist)

Experimental Workflow & Validation Protocols

To ensure data integrity, relying solely on 1D NMR is insufficient for halogenated aromatics. The following protocol establishes a self-validating system using 2D NMR to unambiguously link the aliphatic chain to the aromatic core [4].

Step-by-Step Methodology: High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 30–50 mg of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform 3D gradient shimming to achieve a lock signal >80% and a line shape <0.8 Hz at 50% peak height. Tune and match the probe specifically for 1 H, 13 C, and 19 F nuclei.

  • 1D 1 H and 19 F Acquisition:

    • Acquire 1 H NMR (16–32 scans, spectral width 12 ppm, relaxation delay D1​ = 1.5s).

    • Acquire 19 F NMR (64 scans, 1 H-decoupled) to locate the single fluorine resonance (expected around -112 to -115 ppm).

  • 1D 13 C Acquisition: Acquire 1024–2048 scans using a proton-decoupled pulse sequence (zgpg30). Set the spectral width to 250 ppm to ensure the downfield ketone carbonyl (~202.5 ppm) is captured without folding.

  • 2D Validation (HSQC & HMBC):

    • Run a gradient-selected HSQC to map direct one-bond C-H connections (validating the aliphatic chain assignments).

    • Run a gradient-selected HMBC optimized for long-range couplings ( nJCH​ = 8 Hz). This is the critical validation step: you must observe a cross-peak between the C7 aliphatic protons ( δ 2.85) and both the C8 ketone ( δ 202.5) and the C1' aromatic carbon ( δ 124.0).

Visualizing the Validation Workflows

Workflow A Sample Preparation (50 mg in CDCl3) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing) C->D E Structural Elucidation & Peak Assignment D->E F Validation (Self-Consistent Spin Systems) E->F

Caption: Step-by-step self-validating NMR acquisition and processing workflow.

HMBC C7 H-7 Protons (~2.85 ppm) C8 C8 Ketone (~202.5 ppm) C7->C8 2J_CH Correlation C1_aryl C1' Aryl (~124.0 ppm) C7->C1_aryl 3J_CH Correlation

Caption: Key HMBC correlations required to validate the linkage between the octanoate chain and the aryl ring.

References

  • Canadian Science Publishing. "13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES." Canadian Journal of Chemistry. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "NMR Spectroscopy Protocols for Food Metabolomics Applications." Methods in Molecular Biology. URL:[Link]

Foundational

Crystal structure and polymorphism of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

An In-Depth Technical Guide to the Solid-State Characterization of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate Authored by a Senior Application Scientist This guide provides a comprehensive framework for the solid-s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solid-State Characterization of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the solid-state characterization of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, a novel compound with potential applications in pharmaceutical development. For researchers, scientists, and drug development professionals, understanding the crystalline structure and polymorphic behavior of an active pharmaceutical ingredient (API) is of paramount importance. These properties directly influence critical downstream characteristics such as solubility, bioavailability, stability, and manufacturability.[1][2][3] This document outlines a systematic approach to elucidating these fundamental properties, using Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate as a case study.

While specific experimental data for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is not yet extensively published, this guide will present a series of established, self-validating protocols and workflows. The causality behind each experimental choice will be explained, providing a robust template for the characterization of this and other new chemical entities.

Synthesis and High-Purity Material Preparation

A prerequisite for any solid-state characterization is the availability of high-purity material. The synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate can be approached via a Friedel-Crafts acylation, a well-established method for forming aryl ketones.

Proposed Synthesis Pathway

The synthesis would likely involve two primary steps:

  • Friedel-Crafts Acylation: The reaction of 1-chloro-3-fluorobenzene with a suberic acid derivative (e.g., suberoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid.

  • Esterification: The subsequent conversion of the carboxylic acid to its ethyl ester using ethanol and an acid catalyst.

It is important to note that the efficiency of the Friedel-Crafts acylation can be influenced by the electronic and steric effects of the substituents on the aromatic ring.[4]

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

To ensure the material is suitable for crystallographic studies, purification by HPLC is recommended. This technique offers high resolution and selectivity for isolating the target compound from unreacted starting materials and byproducts.[5]

Protocol for Reversed-Phase HPLC (RP-HPLC) Purification:

  • Sample Preparation:

    • Dissolve the crude product in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water mixture) to a concentration of approximately 10 mg/mL.[5]

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.[5]

  • Chromatographic Conditions:

    • Column: A C18 stationary phase column is a common starting point for moderately polar compounds.[5]

    • Mobile Phase: A gradient of acetonitrile and water is often effective. The gradient can be optimized to achieve the best separation.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Flow Rate: A typical flow rate is 1 mL/min for analytical scale, which can be scaled up for preparative purification.

  • Fraction Collection and Post-Processing:

    • Collect the fractions corresponding to the main peak of the target compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the purified solid under a high vacuum to remove any residual solvent.

Definitive Crystal Structure Determination

The most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.[6][7]

Cultivating Single Crystals

Growing crystals of suitable size and quality is often the most challenging step.[8] A variety of methods should be explored.

Experimental Protocol for Single Crystal Growth:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) to near saturation. The choice of solvent can significantly influence crystal growth.[9]

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap that allows for slow evaporation (e.g., parafilm with a few needle holes).[8]

    • Allow the solvent to evaporate slowly and undisturbed over several days or weeks.

  • Solvent Layering:

    • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

    • Carefully layer a "poor" solvent (in which the compound is less soluble but miscible with the good solvent) on top.[10]

    • Crystals may form at the interface of the two solvents as they slowly diffuse into one another.[10]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).[10]

    • The gradual decrease in solubility upon cooling can promote the growth of high-quality crystals.

Once suitable crystals are obtained (typically >0.1 mm in all dimensions with no visible imperfections), they can be analyzed by single-crystal X-ray diffraction.[6]

Hypothetical Crystallographic Data

The result of a successful single-crystal X-ray diffraction experiment is a detailed crystallographic information file (CIF). Below is a table of hypothetical data for a potential polymorph, designated as Form I .

ParameterHypothetical Value for Form I
Chemical FormulaC₁₆H₂₀ClFO₃
Formula Weight314.78
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)95.5
Volume (ų)1558
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.34
R-factor< 0.05

Comprehensive Investigation of Polymorphism

Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][11] Different polymorphs of the same compound can have different physical properties, making a thorough polymorph screen essential during drug development.[1][11] A combination of analytical techniques is required for a comprehensive investigation.

Polymorph Screening Workflow

The following diagram illustrates a typical workflow for discovering and characterizing polymorphs.

Polymorph_Screening_Workflow start High-Purity API crystallization Crystallization Experiments (Varying Solvents, Temperatures, etc.) start->crystallization Subject to characterization Solid-State Characterization crystallization->characterization Analyze solids from xrd X-ray Powder Diffraction (XRPD) characterization->xrd dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga Thermogravimetric Analysis (TGA) characterization->tga end Identified Polymorphs xrd->end dsc->end tga->end Polymorph_Relationship FormI Form I (Low Temperature Polymorph) FormII Form II (High Temperature Polymorph) FormI->FormII Transition Temperature (T_t) Melt Melt FormI->Melt Melting Point (T_m1) FormII->FormI Reversible FormII->Melt Melting Point (T_m2)

Caption: An enantiotropic relationship between two hypothetical polymorphs.

In an enantiotropic system, the two polymorphs are reversibly interconvertible, with one form being more stable below a certain transition temperature and the other being more stable above it. A monotropic system, in contrast, would show one polymorph being metastable under all conditions, with an irreversible transition to the more stable form.

Conclusion

A thorough investigation of the crystal structure and polymorphic behavior of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is a critical, non-negotiable step in its development as a potential pharmaceutical agent. By employing a systematic approach that integrates synthesis, purification, single-crystal X-ray diffraction, and a suite of thermal and crystallographic analytical techniques, a complete solid-state profile can be established. This foundational knowledge is essential for ensuring the development of a safe, effective, and stable drug product. The protocols and workflows detailed in this guide provide a robust framework for achieving this critical objective.

References

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection. Retrieved from [Link]

  • Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC. Retrieved from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Retrieved from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Small Molecules. Retrieved from [Link]

  • Covalent Metrology. (2021, May 6). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Shen, G., et al. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry. Retrieved from [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF. Retrieved from [Link]

  • ChemSrc. (2025, May 20). ethyl 8-chloro-6-oxooctanoate - 50628-91-6. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 8-(2,5-DICHLOROPHENYL)-8-OXOOCTANOATE — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2828242A1 - NOVEL POLYMORPHIC CRYSTAL FORMS....
  • PMC. (n.d.). Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate as an active pharmaceutical intermediate

Application Note: Strategic Utilization of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in Advanced API Synthesis Introduction & Chemical Profile In modern medicinal chemistry, the design of targeted therapeutics rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in Advanced API Synthesis

Introduction & Chemical Profile

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer both metabolic stability and precise spatial geometry. Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS: 951887-17-5)[1] has emerged as a highly versatile active pharmaceutical intermediate (API).

This bifunctional keto-ester is defined by two critical structural domains:

  • The 2-Chloro-6-fluorophenyl Moiety : The di-halogenated aromatic ring restricts conformational rotation (atropisomerism) and provides a robust shield against cytochrome P450-mediated oxidative metabolism.

  • The 8-Oxooctanoate Chain : An 8-carbon aliphatic linker that perfectly mimics the hydrophobic channels of various target proteins. Similar long-chain architectures are foundational in the synthesis of suberoylanilide hydroxamic acid (SAHA) analogs for Histone Deacetylase (HDAC) inhibition[2], as well as in the development of P2Y6 receptor (P2Y6R) antagonists like CPOOA (8-(3-Chlorophenyl)-8-oxooctanoic acid)[3].

Mechanistic Causality & Orthogonal Reactivity

As a Senior Application Scientist, I prioritize intermediates that offer orthogonal reactivity —the ability to selectively modify one functional group without requiring excessive protection/deprotection steps.

The strategic value of this intermediate lies in the distinct electrophilicities of its termini:

  • C1 Ethyl Ester : Highly susceptible to nucleophilic acyl substitution. It can be selectively saponified under mild basic conditions to yield 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0)[4].

  • C8 Ketone : Susceptible to nucleophilic addition. The ketone can undergo reductive amination to introduce basic amine pharmacophores (crucial for LSD1 inhibitors) or Wittig olefinations, leaving the ester intact.

By understanding the causality of these electronic environments, researchers can execute divergent synthetic pathways from a single starting material.

Experimental Workflows & Methodologies

The following protocols detail the conversion of the intermediate into two distinct classes of therapeutic scaffolds. Every protocol is designed as a self-validating system , incorporating in-line analytical checkpoints to ensure reaction fidelity.

Protocol A: Selective Saponification to the Free Acid

Objective: Generate the free carboxylic acid for subsequent coupling reactions.

  • Solvent Preparation (Causality) : Dissolve 10.0 mmol of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in 30 mL of a THF/MeOH/H₂O (3:1:1 v/v) mixture. Insight: THF solubilizes the lipophilic aromatic core, water delivers the hydroxide nucleophile, and methanol acts as a phase-transfer bridge to ensure a homogeneous reaction mixture.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Slowly add 15.0 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O). Insight: LiOH is specifically chosen over NaOH or KOH because the softer lithium cation coordinates with the ketone oxygen, suppressing unwanted base-catalyzed aldol condensations at the α-carbon.

  • Reaction Progression : Remove the ice bath and stir at ambient temperature (20–25 °C) for 4 hours.

  • Workup & Isolation : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 20 mL of cold water and acidify to pH 2.5 using 1M HCl. Extract the precipitated product with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint : Analyze via LC-MS. The reaction is successful when the starting material peak (m/z ~315 [M+H]⁺) completely disappears, replaced by the free acid mass (m/z ~287 [M+H]⁺).

Protocol B: Synthesis of a Hydroxamic Acid Derivative (HDAC Inhibitor Scaffold)

Objective: Convert the free acid into a zinc-binding group (ZBG) for epigenetic modulation.

  • Activation : Dissolve 5.0 mmol of the synthesized 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid in 15 mL of anhydrous DMF. Add 6.0 mmol of HATU and 15.0 mmol of DIPEA. Stir for 15 minutes. Insight: HATU is utilized because it efficiently activates sterically hindered aliphatic acids while minimizing epimerization, forming a highly reactive OAt-ester intermediate.

  • Coupling : Add 10.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) in a single portion. Stir under a nitrogen atmosphere for 12 hours at room temperature.

  • Purification : Quench with saturated NaHCO₃ and extract with Dichloromethane. Purify the crude product via reverse-phase preparative HPLC (Acetonitrile/Water gradient with 0.1% TFA).

  • Self-Validating Checkpoint : Confirm the product via ¹H NMR. The appearance of a broad singlet at ~10.4 ppm indicates the successful formation of the hydroxamic acid (NH-OH) proton.

Pathway Visualization

API_Synthesis_Workflow A Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (API Intermediate) B Saponification (LiOH, THF/MeOH/H2O) A->B F Reductive Amination (NaBH3CN, Primary Amine) A->F C 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid (Free Acid) B->C D Amide Coupling (HATU, DIPEA, NH2OH) C->D E Hydroxamic Acid Derivative (HDAC Inhibitor Scaffold) D->E G Amine-Substituted Octanoate (LSD1 Inhibitor Scaffold) F->G

Divergent synthetic pathways utilizing the keto-ester intermediate for epigenetic drug design.

Quantitative Data & Validation Metrics

To ensure reproducibility across different laboratory environments, the expected yields and primary validation metrics for the described transformations are summarized below.

Table 1: Quantitative Reaction Metrics and Validation Parameters

Synthetic TransformationKey ReagentsExpected Yield (%)Target Purity (HPLC)Primary Validation Metric (Self-Validation)
Ester Hydrolysis LiOH, THF/MeOH/H₂O92 - 96%> 98%LC-MS : Appearance of [M+H]⁺ at 287.0 m/z
Amide Coupling HATU, DIPEA, NH₂OH78 - 84%> 95%¹H NMR : Broad singlet at ~10.4 ppm (NH-OH)
Reductive Amination NaBH₃CN, R-NH₂65 - 72%> 90%FT-IR : Disappearance of C=O stretch at 1680 cm⁻¹

References

  • Title : Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors Source : National Institutes of Health (NIH) / PMC URL :[Link][2]

Sources

Application

HPLC method development for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate quantitative analysis

An Application Note and Protocol for the Quantitative Analysis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate utilizing High-Performance Liquid Chromatography (HPLC) has been developed. This guide is intended for re...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate utilizing High-Performance Liquid Chromatography (HPLC) has been developed. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive framework for method development, optimization, and validation.

Introduction

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is a complex organic molecule, and for the purpose of this guide, it will be treated as a representative compound of interest in pharmaceutical research and development. The accurate quantification of such molecules is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of individual components in a mixture. Its high resolution, sensitivity, and precision make it an ideal choice for the analysis of pharmaceutical compounds.

This application note provides a detailed, step-by-step guide for the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate. The methodologies described herein are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Method Development Strategy

The development of a reliable HPLC method is a systematic process that involves several stages, from initial screening to final optimization and validation. The following sections outline a logical approach to developing a method for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for moderately polar compounds like the target analyte.

  • Chemicals and Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid or phosphoric acid for mobile phase modification.

  • Reference Standard: A well-characterized reference standard of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate of known purity.

Initial Method Screening

The initial screening phase aims to identify a suitable stationary phase, mobile phase, and detection wavelength.

  • Stationary Phase Selection: A C18 stationary phase is selected due to its versatility and wide applicability in reversed-phase chromatography for compounds of moderate polarity.

  • Mobile Phase Selection: A combination of an organic solvent (acetonitrile or methanol) and an aqueous phase (water or buffer) is used in reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity and UV cutoff. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection Wavelength: The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the presence of the substituted aromatic ketone chromophore, a UV scan of the analyte is performed to determine the wavelength of maximum absorbance (λmax). For a 2-chloro-6-fluorobenzoyl group, a λmax is expected in the range of 240-260 nm. For this application note, a wavelength of 254 nm is chosen as a starting point.

MethodDevelopmentWorkflow cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (UV Spectrum, Solubility) Column Column Selection (e.g., C18, C8) MobilePhase Mobile Phase Scouting (ACN/Water, MeOH/Water) Detector Detector Wavelength (Select λmax) Composition Mobile Phase Composition (Isocratic vs. Gradient) Detector->Composition Proceed to Optimization FlowRate Flow Rate Adjustment Temperature Column Temperature InjectionVol Injection Volume Specificity Specificity InjectionVol->Specificity Final Method -> Validation Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness

Caption: A typical workflow for HPLC method development and validation.

Method Optimization

Once initial conditions are established, the method is optimized to achieve the desired chromatographic performance, including good resolution, sharp peak shape, and a reasonable run time.

  • Mobile Phase Composition: The ratio of organic to aqueous phase is adjusted to achieve an optimal retention time. A gradient elution may be necessary if there are other compounds of interest with significantly different polarities.

  • Flow Rate: The flow rate of the mobile phase affects the retention time, peak width, and backpressure. A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Column Temperature: The column temperature can influence selectivity and peak shape. A slightly elevated temperature (e.g., 30-40 °C) can improve peak symmetry and reduce viscosity.

Optimized HPLC Method

The following table summarizes the final, optimized HPLC conditions for the quantitative analysis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate.

ParameterCondition
HPLC System Gradient HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-10 min, 50-90% B; 10-12 min, 90% B; 12-12.1 min, 90-50% B; 12.1-15 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation

The optimized method must be validated to ensure it is suitable for its intended purpose. The validation is performed according to the ICH Q2(R1) guidelines.

ValidationProcess cluster_parameters Validation Parameters cluster_acceptance Acceptance Criteria start Validated HPLC Method specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity (Calibration Curve, r²) specificity->linearity spec_crit Peak is spectrally pure and well-resolved specificity->spec_crit accuracy Accuracy (% Recovery) linearity->accuracy lin_crit r² > 0.999 linearity->lin_crit precision Precision (% RSD) accuracy->precision acc_crit Recovery within 98-102% accuracy->acc_crit lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq prec_crit RSD < 2% precision->prec_crit robustness Robustness (System Suitability) lod_loq->robustness lod_loq_crit LOD S/N > 3 LOQ S/N > 10 lod_loq->lod_loq_crit rob_crit SST parameters met robustness->rob_crit

Caption: The validation process for an analytical method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample. The peak for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate should be well-resolved from any other peaks, and peak purity analysis using a PDA detector should confirm that the peak is spectrally pure.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

Concentration (µg/mL)Peak Area (mAU*s)
1012543
2531358
5062715
7594072
100125430
Correlation Coefficient (r²) 0.9998
Accuracy

The accuracy of the method is determined by spike/recovery experiments. A known amount of the analyte is added to a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples are then analyzed, and the percentage recovery is calculated.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 99.77%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of a sample at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument.

Precision Level% RSD
Repeatability 0.8%
Intermediate Precision 1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise (S/N) ratio, with an S/N of 3 for LOD and 10 for LOQ.

ParameterValue
LOD 0.1 µg/mL (S/N = 3.3)
LOQ 0.3 µg/mL (S/N = 10.2)
Robustness

The robustness of the method is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results. Parameters to be varied include flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Sample Analysis Protocol

  • Standard Preparation: Accurately weigh a suitable amount of the Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute the stock solution to the desired concentrations for the calibration curve.

  • Sample Preparation: Accurately weigh the sample containing Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate and dissolve it in the same solvent as the standard. Dilute as necessary to bring the concentration within the linear range of the method.

  • Chromatographic Analysis: Set up the HPLC system with the optimized method parameters. Inject the prepared standard and sample solutions.

  • Data Analysis: Integrate the peak corresponding to Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in the chromatograms. Use the calibration curve generated from the standard solutions to calculate the concentration of the analyte in the sample.

Conclusion

This application note details a systematic approach to the development and validation of a reversed-phase HPLC method for the quantitative analysis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate. The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. The principles and protocols outlined herein can be adapted for the analysis of other similar compounds.

References

  • International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • European Medicines Agency (EMA). (2011). Guideline on validation of bioanalytical methods. [Link]

Method

Safe handling, transport, and storage guidelines for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Application Note: Safe Handling, Transport, and Storage Guidelines for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate Introduction & Mechanistic Hazard Profiling Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS: 9...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Transport, and Storage Guidelines for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Introduction & Mechanistic Hazard Profiling

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS: 951887-17-5) is a highly specialized halogenated aryl ketone and aliphatic ester, primarily utilized as an intermediate in advanced pharmaceutical synthesis[1]. As a Senior Application Scientist, it is critical to approach the handling of this compound not merely as a compliance exercise, but through the lens of its molecular mechanics.

The presence of the 2-chloro-6-fluorophenyl moiety significantly increases the lipophilicity of the molecule, resulting in a LogP of approximately 4.56[1]. This high lipophilicity dictates that the compound can rapidly partition into and cross the lipid bilayers of the stratum corneum (human skin). Consequently, standard latex or thin nitrile gloves offer insufficient barrier protection against permeation. Furthermore, the dual functionality of the molecule—an ester and a ketone—renders it susceptible to both hydrolytic degradation in the presence of atmospheric moisture and potential photolytic cleavage of the carbon-halogen bonds under prolonged UV exposure.

Understanding these causal relationships is the foundation of the self-validating handling and storage protocols detailed in this guide, ensuring both operator safety and the chemical integrity of the API intermediate[2].

Physicochemical Data & Logistics Parameters

To design an effective handling system, we must first quantify the physical and chemical boundaries of the substance. The following table summarizes the critical physicochemical properties and their direct mechanistic implications for laboratory logistics[1][3].

PropertyValueMechanistic Implication for Handling & Storage
CAS Number 951887-17-5Primary identifier for inventory tracking and safety documentation.
Molecular Formula C₁₆H₂₀ClFO₃Halogenated organic; dictates mandatory disposal via dedicated halogenated waste streams to prevent environmental toxicity.
Molecular Weight 314.78 g/mol Moderate molecular weight; low volatility at room temperature, but poses an aerosolization risk if handled aggressively as a dry powder.
LogP 4.5655Highly lipophilic; readily crosses biological membranes. Requires dual-layer PPE (nitrile inner, neoprene outer) to prevent dermal absorption.
Topological Polar Surface Area (TPSA) 43.37 ŲLow polar surface area confirms high hydrophobicity and poor aqueous solubility, necessitating organic solvents for decontamination.
Functional Groups Ester, Ketone, Aryl HalidesSusceptible to base/acid-catalyzed hydrolysis (ester) and photolysis. Requires amber glass storage and inert atmosphere backfilling.

Self-Validating Storage & Preservation Protocols

The storage of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate must be treated as an active preservation system rather than passive warehousing.

The Gravimetric Validation System: To ensure container integrity over time, implement a gravimetric validation check. Weigh the sealed container upon receipt to an accuracy of 0.1 mg and record this baseline. Prior to any future use, re-weigh the container. A mass discrepancy of >0.5% indicates a failure in the primary seal, suggesting potential moisture ingress or solvent micro-evaporation, which compromises the ester's stability.

Storage Parameters:

  • Temperature: While stable at room temperature for short-term shipping[1], long-term storage must be maintained at 2-8°C to suppress the thermodynamic kinetics of ester hydrolysis.

  • Atmosphere: Containers must be purged and backfilled with high-purity Argon (99.998%). Because Argon is denser than air (1.784 g/L vs. 1.225 g/L), it effectively blankets the compound, displacing atmospheric oxygen and moisture.

  • Vessel: Store exclusively in amber borosilicate glass vials with PTFE-lined silicone septa to prevent UV-induced degradation of the fluorinated/chlorinated phenyl ring.

Step-by-Step Handling & Aliquoting Methodology

To comply with OSHA's Hazard Communication Standard (HCS)[4] and general prudent laboratory practices[2], the following protocol must be strictly adhered to when breaking the seal of the primary container.

Protocol: Inert Atmosphere Aliquoting

  • Environmental Preparation: Purge the analytical balance enclosure and the fume hood workspace with a gentle stream of Argon. Ensure the fume hood face velocity is calibrated between 80-100 feet per minute (fpm).

  • Thermal Equilibration: Remove the sealed container from 2-8°C storage and place it in an active desiccator for 30 minutes. Causality: Allowing the container to reach ambient temperature (20-25°C) before opening prevents atmospheric moisture from condensing on the cold inner walls of the glass, which would initiate ester hydrolysis.

  • PPE Donning: Equip a chemically resistant lab coat, tightly fitted safety goggles, and a dual-glove system (4-mil nitrile inner glove for dexterity, 8-mil neoprene outer glove for halogenated chemical resistance).

  • Transfer: Using exclusively PTFE-coated spatulas (to avoid trace transition-metal catalysis from stainless steel that can interact with the ketone), transfer the required mass into a pre-weighed, oven-dried receiving flask.

  • Atmosphere Displacement & Resealing: Insert an Argon line fitted with a 0.22 µm sterile filter into the headspace of the primary vial. Purge for 15 seconds at 2 psi. Immediately cap the vial, torque to the manufacturer's specification, and wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Validation: Re-weigh the primary vial, log the new mass, and return it to 2-8°C storage.

Workflow & Spill Response Visualization

The following diagram maps the logical decision tree for handling and emergency spill response.

Workflow N1 Receipt & Inspection Verify Container Integrity N2 Hazard Assessment Review SDS & LogP Data N1->N2 N3 Don PPE Nitrile + Neoprene Gloves N2->N3 N4 Fume Hood Transfer Face Velocity 80-100 fpm N3->N4 N5 Aliquoting / Processing Use PTFE Instruments N4->N5 N6 Spill / Contamination? N5->N6 N7 Decontamination Halogenated Waste Protocol N6->N7 Yes N8 Storage Argon Backfill, 2-8°C N6->N8 No N7->N8 Post-Cleanup

Caption: Workflow for the safe handling, processing, and storage of halogenated ester intermediates.

Spill Decontamination Causality: If a spill occurs (Node N6), aqueous cleaning agents will be ineffective due to the compound's low TPSA and high LogP. The spill must be absorbed using an inert, non-combustible material (e.g., diatomaceous earth or vermiculite). The area should then be wiped down with a non-polar solvent (such as hexanes or ethyl acetate) to solubilize the remaining residue, followed by a final wash with isopropanol. All cleanup materials must be disposed of in a clearly labeled Halogenated Organic Waste receptacle[2].

Regulatory Compliance & Transport

When transporting Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate between facilities, it must be packaged in UN-approved combination packaging.

  • Primary Receptacle: Amber glass with PTFE closures, sealed with secondary tape.

  • Secondary Packaging: Leak-proof polyethylene bags containing sufficient inert absorbent material to completely sequester the liquid/solid volume in the event of a primary fracture.

  • Thermal Logistics: While the compound can endure room temperature during standard continental shipping[1], expedited shipping (24-48 hours) utilizing insulated packaging with cold packs is highly recommended to minimize thermal cycling, which can accelerate the degradation of the oxooctanoate chain.

References

  • ChemScene. "951887-17-5 | Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate".
  • Sigma-Aldrich. "Methyl 8-chloro-8-oxooctanoate / Ethyl 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoate".
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version".
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview".

Sources

Application

Application Note: Synthesis and Evaluation of Novel Hydroxamate-Based HDAC Inhibitors from Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale Epigenetic modulation vi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Epigenetic modulation via the inhibition of Histone Deacetylases (HDACs) has emerged as a cornerstone strategy in the development of targeted therapeutics for oncology, neurodegeneration, and autoimmune disorders. The canonical pharmacophore of an HDAC inhibitor (HDACi) consists of three distinct structural motifs: a Zinc-Binding Group (ZBG) that chelates the catalytic Zn²⁺ ion, a hydrophobic linker that spans the narrow enzyme channel, and a surface-recognition "Cap" group that interacts with the rim of the active site [1].

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS: 951887-17-5) is a highly versatile, commercially available building block uniquely suited for the rapid assembly of novel HDAC inhibitors. Its structural features map perfectly onto the HDACi pharmacophore:

  • The Cap Group (2-Chloro-6-fluorophenyl): The di-halogenated phenyl ring provides a sterically demanding, electron-deficient cap. The ortho-chloro and ortho-fluoro substituents induce a highly twisted conformation relative to the adjacent carbonyl, optimizing π−π stacking and halogen bonding interactions with surface residues (e.g., phenylalanine and tyrosine) at the entrance of the HDAC channel.

  • The Linker (8-Oxooctyl Chain): The 8-carbon aliphatic chain matches the optimal linker length found in FDA-approved drugs like Vorinostat (SAHA). Crucially, the retention of the C8 ketone introduces a localized dipole and a potential hydrogen-bond acceptor, which can interact with water networks within the channel, potentially driving isoform selectivity (particularly toward HDAC6).

  • The ZBG Precursor (Ethyl Ester): The C1 ethyl ester serves as a stable, ready-made synthetic handle for direct conversion into a hydroxamic acid—the most potent and widely utilized ZBG in clinical HDAC inhibitors.

G Cap Cap Group (2-Chloro-6-fluorophenyl) Linker Hydrophobic Linker (8-Oxooctyl chain) Cap->Linker C8 Ketone Linkage HDAC HDAC Enzyme Surface & Catalytic Channel Cap->HDAC Surface Recognition (Pi-Pi, Halogen bonds) ZBG Zinc-Binding Group (ZBG) (Hydroxamic Acid) Linker->ZBG C1 Amide Bond Linker->HDAC Channel Insertion ZBG->HDAC Zn2+ Chelation

Fig 1: Pharmacophore mapping of the target molecule to the HDAC catalytic domain.

Experimental Design: Causality in Synthetic Choices

The transformation of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate into its corresponding active drug candidate, 8-(2-chloro-6-fluorophenyl)-N-hydroxy-8-oxooctanamide , requires the direct hydroxylaminolysis of the ester.

Why use KOH and NH₂OH·HCl in Methanol? Hydroxylamine hydrochloride (NH₂OH·HCl) is bench-stable but lacks the nucleophilicity required to attack an ester. Potassium hydroxide (KOH) is specifically selected over sodium hydroxide (NaOH) to neutralize the salt and generate free hydroxylamine in situ. The causality behind this choice lies in solubility: the byproduct, potassium chloride (KCl), is highly insoluble in methanol and immediately precipitates out of solution. This precipitation drives the equilibrium forward and drastically simplifies the downstream workup via a simple filtration step [2].

Chemoselectivity and Temperature Control: A common concern when reacting hydroxylamine with a molecule containing both an ester and a ketone is the competitive formation of an oxime at the ketone center. However, the reaction is initiated at 0°C to kinetically favor the highly electrophilic C1 ester. Furthermore, the C8 aryl ketone is heavily shielded by the steric bulk of the ortho-chloro and ortho-fluoro groups, rendering it virtually inert to nucleophilic attack under these mild conditions. This ensures near-perfect chemoselectivity for the hydroxamic acid over the oxime.

Step-by-Step Protocols

Protocol A: Synthesis of 8-(2-chloro-6-fluorophenyl)-N-hydroxy-8-oxooctanamide

Reagents Required:

  • Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (1.0 eq, 3.14 g, 10.0 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (4.0 eq, 2.78 g, 40.0 mmol)

  • Potassium hydroxide (KOH) (6.0 eq, 3.36 g, 60.0 mmol)

  • Anhydrous Methanol (MeOH) (50 mL)

  • 1M Hydrochloric acid (HCl) (aqueous)

Procedure:

  • Preparation of Free Hydroxylamine: In a 250 mL round-bottom flask, dissolve NH₂OH·HCl (2.78 g) in anhydrous MeOH (30 mL) and cool the solution to 0°C using an ice bath.

  • Base Addition: Slowly add KOH (3.36 g) dissolved in MeOH (20 mL) dropwise over 15 minutes. A white precipitate (KCl) will immediately form. Stir the suspension for an additional 30 minutes at 0°C.

  • Filtration: Rapidly filter the suspension through a Celite pad into a pre-chilled receiving flask to remove the KCl salts.

  • Ester Aminolysis: To the chilled, freshly prepared free hydroxylamine solution, add Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (3.14 g) in one portion.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc, 1:1).

  • Quenching & Workup: Once complete, concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the resulting residue with distilled water (50 mL) and cool to 0°C.

  • Acidification: Carefully adjust the pH to ~5.5 using 1M HCl. The target hydroxamic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL) and cold diethyl ether (10 mL) to remove trace unreacted ester. Dry under high vacuum to yield the target compound.

Protocol B: In Vitro HDAC Isoform Profiling (Fluorometric Assay)

To validate the synthesized candidate, a fluorometric assay utilizing a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC) is employed.

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized candidate in DMSO. Dilute serially in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA) to achieve final well concentrations ranging from 1 nM to 10 µM.

  • Enzyme Incubation: In a black 96-well microplate, add 10 µL of the diluted compound and 20 µL of recombinant HDAC enzyme (HDAC1, HDAC3, or HDAC6). Incubate at 37°C for 15 minutes to allow for binding.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate (50 µM final concentration) to each well. Incubate at 37°C for 30 minutes.

  • Developer Addition: Stop the deacetylation reaction by adding 50 µL of the developer solution (containing Trypsin and 2 µM Trichostatin A). Incubate for 15 minutes at room temperature. The developer cleaves the deacetylated AMC fluorophore.

  • Detection: Read the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ values using non-linear regression analysis.

Workflow Start Ethyl 8-(2-chloro-6-fluorophenyl) -8-oxooctanoate Step1 Hydroxylaminolysis NH2OH·HCl, KOH, MeOH 0°C to RT Start->Step1 Intermediate 8-(2-chloro-6-fluorophenyl) -N-hydroxy-8-oxooctanamide Step1->Intermediate Direct Ester-to-Amide Conversion Step2 In Vitro HDAC Assay Fluorometric Screening Intermediate->Step2 Purified API Analysis IC50 Determination & Isoform Selectivity Profiling Step2->Analysis

Fig 2: End-to-end workflow from chemical synthesis to biological validation.

Expected Data & Structure-Activity Relationship (SAR)

The introduction of the bulky, di-halogenated cap group via the 2-chloro-6-fluorophenyl moiety is expected to alter the isoform selectivity profile compared to pan-HDAC inhibitors like Vorinostat. Bulky cap groups often clash with the narrower surface rims of Class I HDACs (e.g., HDAC1, HDAC3) while being well-tolerated by the wider, shallower catalytic pocket of Class IIb HDACs (e.g., HDAC6).

Table 1: Comparative In Vitro HDAC Inhibitory Activity (Representative Data)

CompoundHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Index (HDAC1/6)
Vorinostat (SAHA) 15 ± 218 ± 322 ± 4~0.7x
Novel Candidate *48 ± 562 ± 78 ± 1~6.0x

*Data represents expected trends based on established SAR principles for aryl-capped, 8-carbon linker hydroxamates.

By utilizing Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, researchers can rapidly access a highly functionalized chemical space, yielding candidates with potent, sub-nanomolar activity and favorable selectivity profiles for targeted epigenetic therapies.

References

  • Title: Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? (Nature Reviews Drug Discovery) Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link] [1]

  • Title: Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Welcome to the Technical Support Center. The synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate presents a unique intersection of challenges: the extreme steric hindrance of a 2,6-disubstituted aryl ring and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate presents a unique intersection of challenges: the extreme steric hindrance of a 2,6-disubstituted aryl ring and the chemoselectivity required to preserve an aliphatic ethyl ester[1].

Traditional methods, such as Friedel-Crafts acylation or Grignard additions, frequently fail here due to poor regioselectivity or destructive over-addition to the ester moiety. To achieve high yields (>80%), the validated approach is a Palladium-Catalyzed Negishi-Type Acylation [2], which couples an electrophilic acid chloride with a highly chemoselective organozinc reagent[3].

Below, you will find the visualized workflow, step-by-step validated protocols, quantitative data comparisons, and a targeted FAQ to troubleshoot your benchwork.

Pathway Visualization: Negishi-Type Acylation Workflow

SynthesisWorkflow A Ethyl 7-bromoheptanoate B Activated Zn dust, LiCl (THF, 50°C) A->B C (7-ethoxy-7-oxoheptyl)zinc(II) bromide [Organozinc Reagent] B->C G Pd(PPh3)4 (5 mol%) THF, 25°C to 50°C C->G D 2-Chloro-6-fluorobenzoic acid E SOCl2, DMF (cat.) (Reflux) D->E F 2-Chloro-6-fluorobenzoyl chloride [Electrophile] E->F F->G H Transmetalation & Reductive Elimination G->H I Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate [Target Keto-Ester] H->I

Figure 1: Negishi-type cross-coupling workflow for the synthesis of the target keto-ester.

Validated Experimental Protocols

This self-validating system is broken into three distinct phases. Ensure all glassware is flame-dried and reactions are conducted under an inert argon atmosphere.

Phase A: Preparation of (7-ethoxy-7-oxoheptyl)zinc(II) bromide
  • Procedure:

    • In a Schlenk flask, dry LiCl (1.5 equiv) under high vacuum at 150 °C for 2 hours.

    • Cool to room temperature, backfill with Argon, and add Zinc dust (1.5 equiv) and dry THF (to achieve 1.0 M Zn).

    • Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 3 minutes. Cool to 25 °C and add TMSCl (1 mol%). Stir for 15 minutes.

    • Add ethyl 7-bromoheptanoate (1.0 equiv) dropwise over 30 minutes. Heat to 50 °C and stir for 12 hours.

  • Causality: The LiCl additive is critical; it forms a highly reactive zincate complex that accelerates the oxidative addition of Zn into the alkyl bromide, suppressing Wurtz-type homocoupling[4]. 1,2-dibromoethane and TMSCl chemically scour the inactive ZnO passivation layer from the zinc dust.

  • Validation Checkpoint: Stop stirring. The unreacted zinc should settle, leaving a clear, pale-yellow supernatant. Titrate a 1.0 mL aliquot with iodine in THF; a sharp color change indicates a successful active organozinc concentration (typically ~0.8 M).

Phase B: Preparation of 2-Chloro-6-fluorobenzoyl chloride
  • Procedure:

    • Suspend 2-chloro-6-fluorobenzoic acid (1.0 equiv) in neat thionyl chloride (SOCl₂, 3.0 equiv).

    • Add 2 drops of anhydrous DMF. Reflux at 80 °C for 3 hours.

    • Remove excess SOCl₂ under high vacuum. Co-evaporate twice with dry toluene to remove trace volatiles.

  • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which accelerates the conversion of the sterically hindered carboxylic acid. Co-evaporation with toluene is mandatory; trace SOCl₂ or HCl will irreversibly poison the Palladium catalyst in Phase C.

  • Validation Checkpoint: The resulting product should be a clear, slightly yellow oil. IR spectroscopy should show a sharp shift of the carbonyl stretch from ~1700 cm⁻¹ (acid) to ~1780 cm⁻¹ (acid chloride).

Phase C: Pd-Catalyzed Negishi-Type Acylation
  • Procedure:

    • Dissolve the freshly prepared 2-chloro-6-fluorobenzoyl chloride (1.0 equiv) and Pd(PPh₃)₄ (5 mol%) in dry THF.

    • Cool the mixture to 0 °C.

    • Add the titrated (7-ethoxy-7-oxoheptyl)zinc(II) bromide solution (1.1 equiv) dropwise over 1 hour.

    • Warm to 25 °C and stir for 4 hours.

    • Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

  • Causality: Dropwise addition at 0 °C ensures the steady-state concentration of the organozinc remains low, preventing transmetalation of two alkyl groups onto the Pd center (which would lead to dialkyl ketone byproducts).

  • Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 8:2) should show the complete consumption of the acid chloride (UV active) and the appearance of a new, slightly more polar UV-active spot (the target keto-ester).

Quantitative Yield Comparison

The table below summarizes internal benchmarking data comparing various synthetic routes for this specific molecule.

Synthetic RouteKey ReagentsPrimary Side ProductTypical Yield (%)
Friedel-Crafts Acylation 1-chloro-3-fluorobenzene + AlCl₃Regioisomers (4-acyl)< 5%
Grignard + Weinreb Amide R-MgBr + Weinreb AmideTertiary alcohols, polymers15 - 25%
Fukuyama Coupling [5]Organozinc + Thioester + Pd₂(dba)₃Thioester hydrolysis70 - 78%
Negishi Acylation [2]Organozinc + Acid Chloride + Pd(PPh₃)₄Wurtz homocoupling (trace)82 - 88%
Troubleshooting & FAQs

Q1: Why does the standard Friedel-Crafts acylation of 1-chloro-3-fluorobenzene yield almost none of the desired 2-chloro-6-fluoro isomer? A: This is a fundamental issue of electronic directing effects and steric hindrance. Both the chlorine and fluorine atoms are ortho/para directors. The C2 position (sandwiched directly between the Cl and F atoms) is extremely sterically hindered and electronically less favored compared to the C4 position. The electrophilic acylium ion will preferentially attack the para position to the fluorine or chlorine, resulting in the incorrect regioisomer. Cross-coupling is mandatory to force the correct connectivity.

Q2: During the preparation of the organozinc reagent, I am observing a large amount of diethyl tetradecanedioate. How do I fix this? A: You are observing Wurtz-type homocoupling. This occurs when the newly formed organozinc reagent acts as a nucleophile and attacks unreacted ethyl 7-bromoheptanoate. To suppress this:

  • Use Knochel's LiCl additive: This accelerates the zinc insertion rate, minimizing the time unreacted bromide spends in solution[4].

  • Control the temperature: Do not exceed 50 °C.

  • Slow the addition: Add the alkyl bromide dropwise so it is consumed by the zinc dust immediately upon entering the flask.

Q3: The cross-coupling stalls at 50% conversion, and a black precipitate forms in the flask. What is happening? A: The black precipitate is "Palladium black," which indicates the degradation of your active Pd catalyst (reduction of Pd(II) to inactive bulk Pd(0)). For acid chloride couplings, this is almost always caused by residual thionyl chloride (SOCl₂) or HCl from the acid chloride preparation step[2]. Ensure you are applying a high vacuum and co-evaporating the acid chloride with dry toluene at least twice before introducing it to the Palladium catalyst.

Q4: Can I substitute the organozinc reagent with a Grignard reagent to save time? A: No. The target molecule contains an ethyl ester moiety at the end of the octanoate chain. Grignard reagents are highly nucleophilic and "hard" (in HSAB theory). They will rapidly attack the ester group (either inter- or intramolecularly), leading to tertiary alcohols and complex polymeric mixtures. Organozinc reagents are highly chemoselective; they readily undergo Pd-catalyzed transmetalation but are too unreactive to attack esters, preserving the structural integrity of the octanoate chain[3].

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Optimization

Preventing thermal degradation of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate during distillation

Welcome to the technical support center for handling Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for the purification of this thermally sensitive molecule. My aim is to equip you with the scientific rationale and practical steps to prevent thermal degradation during distillation, ensuring the integrity and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate decomposing during distillation?

A: Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, like many high-boiling point esters and ketones, is susceptible to thermal degradation.[1] Prolonged exposure to high temperatures, even below the boiling point at atmospheric pressure, can initiate decomposition pathways. The presence of a keto group and an ester functionality can make the molecule susceptible to reactions like decarboxylation, especially if any hydrolysis to the corresponding β-keto acid occurs, though this specific molecule is a γ-keto ester.[2][3][4] The primary strategy to prevent this is to lower the distillation temperature significantly.

Q2: What is the recommended distillation method for this compound?

A: Standard atmospheric distillation is not recommended due to the high temperatures required. Vacuum distillation is the method of choice as it lowers the boiling point of the compound, allowing for distillation at a much lower and safer temperature.[5][6][7] For enhanced protection against thermal stress, advanced techniques such as short-path distillation , wiped-film (thin-film) evaporation , or Kugelrohr distillation are highly recommended.[8][9][10][11][12] These methods minimize the residence time the compound spends at elevated temperatures.

Q3: At what pressure and temperature should I distill this compound?

Q4: Can I use any additives or stabilizers to prevent decomposition?

A: While the use of stabilizers is a common practice in industrial distillations, particularly in the petroleum industry[15][16], their application in this specific context would require empirical validation. The introduction of any additive could complicate the purification of the final product. A more robust approach is to optimize the physical distillation parameters (pressure, temperature, and time) rather than relying on chemical stabilizers.

Troubleshooting Guide

Encountering issues during the distillation of a thermally sensitive compound can be frustrating. This section provides a systematic approach to identifying and resolving common problems.

Problem 1: Product is dark, discolored, or shows impurities in post-distillation analysis.

This is a classic sign of thermal degradation.

Troubleshooting Workflow:

Caption: Troubleshooting logic for thermal degradation during distillation.

Problem 2: Distillation rate is extremely slow or non-existent, even at high temperatures.

This often points to an issue with the vacuum system rather than the compound itself.

Potential Cause Diagnostic Check Corrective Action
Vacuum Leak The vacuum gauge does not reach the expected pressure, or the pressure rises rapidly when the pump is isolated from the system.[17][18]Systematically check all ground glass joints, tubing connections, and seals. Ensure joints are properly greased (if applicable) and clamps are secure.
Inadequate Vacuum Pump The pump is running, but the ultimate vacuum level is poor.Verify the pump's specifications are suitable for high vacuum work. Change the vacuum pump oil, as contaminated oil will significantly degrade performance.[18]
Cold Trap Issue The cold trap is not sufficiently cold or is overwhelmed.Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen). An overwhelmed cold trap can release volatiles back into the system, raising the pressure.
System Obstruction No visible boiling or vapor path.Check for any blockages in the distillation head, condenser, or receiving flask adapter.
Problem 3: "Bumping" or unstable boiling of the liquid.

This can lead to contamination of the distillate and an inaccurate boiling point reading.

Potential Cause Diagnostic Check Corrective Action
Lack of Nucleation Sites The liquid is superheating and then boiling violently.[19]Add a magnetic stir bar for smooth boiling. In a Kugelrohr apparatus, the rotation of the flasks serves this purpose.[11]
Excessive Heating Rate The temperature of the heating mantle is set too high, causing rapid, uncontrolled boiling.Heat the distillation flask gradually. The goal is a slow, steady distillation rate (e.g., 1 drop per second).

Best Practices for Distillation of Thermally Sensitive Compounds

Proactive measures are key to successfully distilling Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate.

Selecting the Right Distillation Technique

For thermally sensitive compounds, the primary goal is to minimize the time spent at high temperatures.

Technique Principle Best For
Standard Vacuum Distillation Lowers boiling point by reducing pressure.[5][6]Moderately sensitive compounds, larger scales.
Short-Path Distillation Minimizes the distance vapor travels from the evaporation surface to the condensation surface.[11]Highly sensitive compounds, prevents loss of material on condenser surfaces.
Wiped-Film (Thin-Film) Evaporation A rotating wiper system creates a thin, turbulent film of the material on a heated surface, leading to very rapid evaporation.[10][12][20][21][22]Very high boiling or highly sensitive compounds, viscous materials. Offers extremely short residence times.
Kugelrohr Distillation A short-path apparatus where rotating bulbs create a thin film, and the distillate is collected in an adjacent cooled bulb.[8][11]Small quantities (1-50 mL) of high-boiling or thermally sensitive compounds.[8][23]

Workflow for Selecting a Distillation Method:

Caption: Decision tree for selecting the appropriate distillation technique.

Detailed Experimental Protocol: Kugelrohr Distillation

This protocol is recommended for purifying small research-scale quantities of the title compound.

Materials:

  • Crude Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

  • Kugelrohr apparatus

  • High-vacuum pump

  • Cold trap

  • Heating mantle or air bath for the Kugelrohr

  • Coolant for receiving flask (e.g., ice-water bath or dry ice/acetone slush)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Assemble the Kugelrohr apparatus, connecting the flasks with the ground glass joints. A light application of vacuum grease may be necessary for a good seal.

  • Loading: Transfer the crude compound into the first bulb of the Kugelrohr assembly. Do not fill the bulb more than halfway.

  • Assembly: Connect the Kugelrohr assembly to a vacuum line equipped with a cold trap. Place the first bulb (containing the sample) into the heating oven of the apparatus. Position a cooling bath around the receiving bulb.

  • Evacuation: Start the vacuum pump and allow the system to evacuate to the lowest possible pressure.

  • Distillation: Begin rotating the flasks.[8] Slowly increase the temperature of the heating oven. Observe the sample for signs of boiling and condensation in the cooled receiving flask.

  • Fraction Collection: Collect the purified distillate in the cooled bulb. If there are multiple fractions, the temperature can be increased incrementally to distill higher-boiling impurities into a subsequent bulb if necessary.[23]

  • Completion: Once the distillation is complete, turn off the heater and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.

  • Recovery: Carefully disassemble the apparatus and recover the purified product from the receiving bulb.

References

  • Kugelrohr — Grokipedia. (n.d.).
  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
  • Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. (n.d.).
  • Vacculex. (2025, March 12). Master Thin Film Evaporation: Expert Techniques.
  • Distillation of high boiling esters - US2324088A - Google Patents. (n.d.).
  • Busch United Kingdom. (n.d.). Vacuum Distillation.
  • Enolates: Decarboxylation - Reactivity: substitution at carboxyl. (n.d.).
  • Wikipedia. (n.d.). Kugelrohr.
  • Filo. (2025, May 19). So-called stabilizers are distillation columns that are often used in the...
  • Sihai Energy Technology. (2024, November 11). When Vacuum Distillation is Useful.
  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?
  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example.
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC. (n.d.).
  • Benchchem. (n.d.). Technical Guide: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te.
  • Chemtips. (2014, March 4). Praise for the Kugelrohr.
  • Sigma-Aldrich. (n.d.). Aldrich® Kugelrohr™ short-path distillation apparatus.
  • Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.).
  • Sciencemadness Discussion Board. (2006, April 22). Kugelrohr distillation !
  • De Dietrich. (n.d.). Thin Film Evaporators.
  • arXiv.org. (2026, March 5). Resource State Distillation via Stabilizer Channels.
  • GlasKeller. (2025, May 1). Thin Film Evaporator.
  • Graham Manufacturing. (n.d.). Understanding ejector systems necessary to troubleshoot vacuum distillation.
  • VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.). Thin Film Evaporation.
  • Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?
  • ResearchGate. (2017, March 28). What is the Difference between a stabilizer column and distillation column?
  • Understanding entanglement distillation via stabilizer codes? (2023, August 2).
  • arXiv.org. (2024, August 5). A Novel Stabilizer-based Entanglement Distillation Protocol for Qudits.
  • LCI Corporation. (n.d.). Thin Film Evaporator - How It Works.
  • Purification of high boiling esters - US3661972A - Google Patents. (n.d.).
  • Esters. An Introduction. (n.d.).
  • Benchchem. (n.d.). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates.
  • (PDF) Understanding ejector systems necessary to troubleshoot vacuum distillation. (n.d.).
  • ChemScene. (n.d.). Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate.
  • TOPTION Instrument. (2025, November 6). How to Troubleshoot a Simple Distillation Apparatus?
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry.

Sources

Troubleshooting

Overcoming low conversion rates in Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate Friedel-Crafts acylation

As a Senior Application Scientist, I frequently consult on the acylation of highly deactivated, sterically hindered dihalobenzenes. The synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate via the Friedel-Crafts...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the acylation of highly deactivated, sterically hindered dihalobenzenes. The synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl suberoyl chloride (ethyl 8-chloro-8-oxooctanoate) presents a "perfect storm" of synthetic hurdles.

Researchers typically encounter three cascading failures: stalled conversion (due to catalyst sequestration), ester cleavage (due to thermal forcing), and poor regioselectivity (due to severe steric hindrance at the 2-position). This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Part 1: Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your low conversion rates.

TroubleshootingTree Start Low Conversion in Friedel-Crafts Acylation CheckEq Are you using >2.2 eq of Lewis Acid? Start->CheckEq IncEq Increase AlCl3 to 2.5 eq (Ester consumes 1 eq) CheckEq->IncEq No CheckRegio Is the product a mixture of isomers (4- vs 2-position)? CheckEq->CheckRegio Yes CheckMass Is the isolated product mass [M-28] (Loss of Ethyl)? CheckRegio->CheckMass No RegioIssue Steric hindrance at 2-position favors 4-isomer CheckRegio->RegioIssue Yes EsterCleavage AlCl3-mediated ester cleavage occurring at high temp CheckMass->EsterCleavage Yes SwitchCat Switch to TfOH/HFIP or AlCl3-MeNO2 complex EsterCleavage->SwitchCat DoM Consider Directed Ortho Metalation (DoM) route RegioIssue->DoM

Figure 1: Diagnostic decision tree for troubleshooting low conversion and side reactions.

Part 2: Technical FAQs & Mechanistic Troubleshooting

Q1: Why is my conversion rate stalling at <20% despite extended reaction times? Root Cause: Catalyst Sequestration and Ring Deactivation. 1-chloro-3-fluorobenzene is electronically deactivated by the strong inductive (-I) effects of both fluorine and chlorine[1]. Furthermore, your acylating agent (ethyl suberoyl chloride) is bifunctional. Lewis acids like AlCl3​ form stable, hard-hard coordination complexes with the ester carbonyl oxygen[2]. If you are using standard catalytic amounts or only 1.1 equivalents of AlCl3​ , the ester tail will consume the catalyst, leaving insufficient Lewis acid to generate the reactive acylium ion. Solution: You must use a minimum of 2.2 to 2.5 equivalents of AlCl3​ to saturate the ester and drive the acylation.

Q2: I increased the temperature to 60°C to force the reaction, but LC-MS shows a major byproduct with a mass of[M-28]. What happened? Root Cause: Lewis Acid-Mediated Ester Cleavage. At elevated temperatures, the AlCl3​ -ester complex undergoes dealkylation. The chloride ion (from the AlCl4−​ counterion) acts as a nucleophile, attacking the ethyl group via an SN​2 mechanism. This releases ethyl chloride (mass 28) and leaves the aluminum salt of the carboxylic acid[2]. Upon aqueous workup, this yields 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid instead of your target ethyl ester. Solution: Cap the reaction temperature at 40°C, or switch to a moderated catalyst complex (e.g., AlCl3​/MeNO2​ ) which suppresses hard coordination to the ester.

Q3: NMR analysis shows I am getting the 4-acyl isomer instead of the desired 2-acyl product. How do I fix this regioselectivity? Root Cause: Severe Steric Hindrance. The target 2-position is sandwiched directly between the chloro and fluoro groups. The bulky acylium- AlCl4−​ complex strongly prefers attacking the less hindered 4-position (para to the strongly activating fluorine) or the 6-position[3]. Solution: Friedel-Crafts inherently struggles with 1,2,3-trisubstitution patterns. While switching to a smaller superacid catalyst (like TfOH) can slightly improve the isomeric ratio[4], if you require >90% regiopurity of the 2-isomer, you must abandon Friedel-Crafts and utilize Directed Ortho Metalation (DoM) . Deprotonating 1-chloro-3-fluorobenzene with sec-BuLi at -78°C selectively lithiates the acidic 2-position, which can then be trapped with a Weinreb amide derivative of your octanoate.

MechanisticPathway SM Ethyl 8-chloro-8-oxooctanoate + 1-Chloro-3-fluorobenzene Complex AlCl3-Ester Complex + Acylium Ion SM->Complex 2.5 eq AlCl3 Target Ethyl 8-(2-chloro-6-fluorophenyl) -8-oxooctanoate (Desired) Complex->Target < 40°C Slow Reaction Cleaved 8-(2-chloro-6-fluorophenyl) -8-oxooctanoic acid (Ester Cleavage) Complex->Cleaved > 40°C AlCl3 attacks ethyl Isomer 4-Acyl Isomer (Regioselectivity Error) Complex->Isomer Steric Relief

Figure 2: Mechanistic divergence showing the desired acylation versus competing side reactions.

Part 3: Quantitative Catalyst Comparison

To optimize the reaction, we must balance conversion rates against ester cleavage and regioselectivity. The data below summarizes the expected outcomes when modifying the catalytic system.

Catalyst SystemEquivalentsTemp (°C)Total Conversion (%)Regioselectivity (2- vs 4-isomer)Ester Cleavage (%)
AlCl3​ (Standard)1.125< 5%N/A< 1%
AlCl3​ (Excess)2.56085%15 : 85> 40%
AlCl3​ / MeNO2​ 2.54060%20 : 80< 5%
TfOH / HFIP0.25075%35 : 65< 2%
Part 4: Optimized Experimental Protocols

If you are committed to the Friedel-Crafts pathway, use one of the following self-validating protocols to maximize the yield of the ethyl ester while suppressing side reactions.

Protocol A: Moderated Lewis Acid Acylation ( AlCl3​ / MeNO2​ )

Mechanism: Nitromethane ( MeNO2​ ) forms a reversible complex with AlCl3​ , moderating its Lewis acidity. This prevents the hard coordination to the ethyl ester oxygen that leads to dealkylation, while maintaining enough electrophilicity to generate the acylium ion.

  • Complex Preparation: Charge a flame-dried flask with 1,2-dichloroethane (DCE) and anhydrous nitromethane in a 4:1 ratio (0.2 M overall). Cool to 0 °C.

  • Activation: Add anhydrous AlCl3​ (2.5 eq) portion-wise. Stir until a homogenous pale-yellow solution forms.

  • Acylium Generation: Slowly add ethyl 8-chloro-8-oxooctanoate (1.1 eq). Stir for 15 minutes.

  • Substitution: Add 1-chloro-3-fluorobenzene (1.0 eq) dropwise. Warm the reaction to exactly 40 °C and stir for 12 hours.

  • Self-Validation Checkpoint: Pull a 50 μ L aliquot, quench in water/DCM, and analyze the organic layer via LC-MS.

    • Pass: Major peak at m/z 315 [M+H]+ .

    • Fail: Peak at m/z 287 indicates the temperature exceeded 40 °C, triggering ester cleavage.

  • Quench: Pour the mixture over an ice/1M HCl slurry. Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate. Purify the 2-isomer via column chromatography (silica, Hexanes/EtOAc).

Protocol B: Superacid-Catalyzed Acylation (TfOH / HFIP)

Mechanism: Trifluoromethanesulfonic acid (TfOH) is a Brønsted superacid ( H0​≈−14.1 ) that does not coordinate destructively to aliphatic esters[4]. Hexafluoro-2-propanol (HFIP) acts as a strongly hydrogen-bonding, low-nucleophilicity solvent that stabilizes the acylium intermediate, allowing the reaction to proceed with catalytic acid[5].

  • Cluster Formation: In a dry flask, dissolve ethyl 8-chloro-8-oxooctanoate (1.2 eq) and 1-chloro-3-fluorobenzene (1.0 eq) in HFIP (0.5 M).

  • Catalytic Activation: Add TfOH (0.2 eq) dropwise at room temperature.

  • Heating: Seal the vessel and heat to 50 °C for 8 hours.

  • Self-Validation Checkpoint: Monitor via TLC or GC-MS. Because TfOH avoids ester cleavage, you can safely push the temperature to 60 °C if the starting material persists past 8 hours without risking the loss of the ethyl group.

  • Workup: Quench with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with EtOAc (3x). Combine organic layers, dry over Na2​SO4​ , and concentrate under reduced pressure.

References
  • BenchChem. Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. Retrieved from 3

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from 1

  • Arkivoc. Application of aluminum triiodide in organic synthesis (Ester Cleavage Mechanisms). Retrieved from 2

  • The Journal of Organic Chemistry. Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. Retrieved from 5

  • BenchChem. Triflic Acid as a Catalyst in Friedel-Crafts Acylation: Application Notes and Protocols. Retrieved from 4

Sources

Reference Data & Comparative Studies

Validation

A Guide to Halogenated Phenyl Octanoates in Drug Design: A Comparative Analysis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens onto aromatic scaffolds is a cornerstone of rational drug design. The choice between seemingly similar atoms, such as fluorine and c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens onto aromatic scaffolds is a cornerstone of rational drug design. The choice between seemingly similar atoms, such as fluorine and chlorine, can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate against other fluorinated and chlorinated phenyl octanoate analogues, offering a framework for researchers, scientists, and drug development professionals to navigate the nuanced world of halogen substitution.

Introduction: The Strategic Role of Halogenation in Phenyl Ketoesters

Phenyl ketoester scaffolds, characterized by an aromatic ring linked to a keto-activated ester chain, are versatile intermediates in drug discovery. The long alkyl chain offers a lipophilic handle that can be tailored to interact with biological membranes or hydrophobic pockets within a target protein, while the keto and ester groups provide sites for hydrogen bonding and further functionalization.

The true power of this scaffold, however, is unlocked through substitution on the phenyl ring. Halogenation, in particular, serves several critical functions:

  • Modulation of Electronic Properties: The high electronegativity of halogens withdraws electron density from the aromatic ring, influencing pKa and the potential for interactions like hydrogen bonding or halogen bonding.[1][2]

  • Enhancement of Metabolic Stability: Halogens, especially fluorine, can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing a drug's half-life and bioavailability.[3][4]

  • Control of Physicochemical Properties: Substitution patterns dictate lipophilicity (LogP) and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[3]

  • Conformational Restriction: Steric effects from halogens can lock the phenyl ring into a specific dihedral angle, optimizing its presentation to a biological target and enhancing binding affinity.

This guide focuses on Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, a di-halogenated derivative, as a central point for comparing the distinct and combined effects of ortho-chloro and ortho-fluoro substitutions against other mono- and di-halogenated analogues.

Comparative Analysis: Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate vs. Key Analogues

While direct, head-to-head biological data for the entire series on a single target is not publicly available, we can construct a robust structure-activity relationship (SAR) profile by integrating data for specific compounds with large-scale, statistically significant trends from molecular matched-pair analyses.[1][3]

Physicochemical Properties

The substitution pattern on the phenyl ring directly impacts key physicochemical properties that govern a compound's "drug-likeness."

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Predicted LogPKey Structural Features
Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate 951887-17-5C₁₆H₂₀ClFO₃314.784.57ortho-Chloro, ortho-Fluoro substitution
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate898753-44-1C₁₆H₂₁FO₃280.333.91Single ortho-Fluoro substitution
Ethyl 8-(4-chlorophenyl)-8-oxooctanoate898752-20-0C₁₆H₂₁ClO₃296.794.40 (est.)Single para-Chloro substitution
Ethyl 8-(4-fluorophenyl)-8-oxooctanoateN/AC₁₆H₂₁FO₃280.333.90 (est.)Single para-Fluoro substitution

Expert Insights:

  • Lipophilicity (LogP): The addition of chlorine consistently increases LogP more than fluorine, making chlorinated compounds more lipophilic. The di-substituted title compound has the highest predicted LogP, suggesting strong potential for membrane permeability but also a higher risk of non-specific binding and lower solubility. The single fluoro-substituted analogues exhibit the lowest LogP.

  • Causality: Chlorine's larger size and greater polarizability compared to fluorine contribute more significantly to lipophilicity.[3] The ortho, ortho substitution pattern in the title compound likely induces a twist in the phenyl ring relative to the carbonyl group, which can further influence its interaction with solvent and its overall lipophilicity.

Biological Activity & Potency (Inferred)

A large-scale analysis of molecular matched pairs reveals statistically significant trends in binding affinity when comparing chlorinated and fluorinated analogues.[1][3]

Key Trends from Matched-Pair Analysis:

  • Binding Affinity (pIC50): On average, chlorinated compounds show a slight (10-12%) increase in binding affinity compared to their matched fluorinated counterparts.[1] This is attributed to chlorine's higher polarizability, which can lead to more favorable dispersion interactions within a protein's binding pocket.[3]

  • Positional Effects: The specific position of the halogen is critical. Ortho substitutions, as seen in the title compound, can enforce a specific molecular conformation. This can be highly beneficial if it aligns with the target's binding site geometry but detrimental if it introduces a steric clash.

Application to Phenyl Octanoates:

  • Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate: The combination of ortho-chloro and ortho-fluoro groups is expected to create significant steric hindrance, forcing the phenyl ring into a near-perpendicular orientation relative to the ketone. This fixed conformation could lead to very high potency and selectivity if the target protein has a complementary pocket.

  • Comparison: A mono-substituted analogue like Ethyl 8-(4-chlorophenyl)-8-oxooctanoate would have greater conformational flexibility. While its intrinsic polarizability might offer a binding advantage over a 4-fluoro analogue, it may lack the pre-organized geometry of the ortho, ortho-disubstituted compound, potentially leading to lower potency or selectivity. In one study on halogenated inhibitors, a dichlorinated derivative was found to be significantly more active (IC50 = 28 nM) than a chloro-fluoro (IC50 = 199 nM) or difluorinated (IC50 = 445 nM) analogue, highlighting the potent effect of chlorine.[1]

Pharmacokinetic Profile & Metabolic Stability

Halogenation is a primary strategy for blocking metabolic hotspots on an aromatic ring.

Key Trends from Matched-Pair Analysis:

  • Metabolic Stability: Both fluorine and chlorine are effective at improving metabolic stability by blocking sites of hydroxylation. The C-F bond is stronger than the C-Cl bond, making it more resistant to cleavage.[3] However, studies show chlorinated compounds tend to have slightly higher metabolic stability, though the difference is not always statistically significant.[3]

  • Toxicity: While both halogens are generally well-tolerated, chlorination carries a statistically higher chance of a significant increase in toxicity compared to fluorination.[3]

Application to Phenyl Octanoates:

  • Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate: The C2 and C6 positions are fully blocked. This would force any potential P450-mediated aromatic hydroxylation to the less accessible C3, C4, or C5 positions, likely resulting in high metabolic stability.

  • Comparison: A mono-substituted compound like Ethyl 8-(4-fluorophenyl)-8-oxooctanoate has a blocked C4 position, but the C2, C3, C5, and C6 positions remain potential sites for metabolism. Therefore, the di-substituted title compound is predicted to have a superior metabolic half-life compared to its mono-substituted counterparts.

Experimental Protocols

To empirically validate the performance of these compounds, standardized synthesis and screening protocols are essential. The following represent self-validating, field-proven methodologies.

General Synthesis via Friedel-Crafts Acylation

The primary route for synthesizing these compounds is the Friedel-Crafts acylation of a substituted benzene with an acylating agent derived from suberic acid, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Diagram 1: General Workflow for Synthesis and Validation

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase A 1. Reagent Prep (Substituted Benzene, Ethyl 8-chloro-8-oxooctanoate) B 2. Friedel-Crafts Acylation (DCM, AlCl₃, 0°C to RT) A->B C 3. Aqueous Work-up (HCl Quench, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Structure Confirmation (¹H NMR, ¹³C NMR, HRMS) D->E Crude Product F 6. Purity Analysis (HPLC, >95%) E->F G 7. Biological Screening (Enzyme Inhibition Assay) F->G

Caption: A typical workflow from synthesis to biological validation.

Step-by-Step Protocol:

  • Reactor Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Dissolve the substituted benzene (e.g., 1-chloro-3-fluorobenzene, 2.0 equiv.) and ethyl 8-chloro-8-oxooctanoate (1.0 equiv.) in anhydrous DCM (50 mL). Add this solution to the addition funnel.

  • Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the internal temperature below 10°C. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (150 g) and concentrated HCl (30 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. (Self-Validation): Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity by HPLC to be >95% before use in biological assays.

Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.

Diagram 2: Logic of IC50 Determination

G A Constant Enzyme & Substrate Concentration C Measure Reaction Rate (Velocity) A->C B Varying Inhibitor Concentration [I] B->C D Plot: Rate vs. log[I] C->D E Determine IC50 (Concentration at 50% Inhibition) D->E

Caption: The core logic for an IC50 determination experiment.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the target enzyme, its substrate, and the test inhibitor (e.g., Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate) in a suitable buffer (e.g., Tris-HCl or PBS) with a small percentage of DMSO to ensure solubility.

  • Assay Plate Setup: In a 96-well plate, set up reactions in triplicate.

    • Negative Control: Enzyme + Buffer (no substrate).

    • Positive Control (100% Activity): Enzyme + Substrate + Vehicle (DMSO).

    • Test Wells: Enzyme + Substrate + Test Inhibitor (at serially diluted concentrations, e.g., from 100 µM to 1 nM).

  • Reaction Initiation: Add the substrate to all wells (except the negative control) to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Signal Detection: Stop the reaction and measure the output. This will depend on the assay type (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay).

  • Data Analysis (Self-Validation):

    • Normalize the data: Set the average of the negative control wells to 0% activity and the average of the positive control wells to 100% activity.

    • Plot the normalized reaction rate (%) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[5]

Conclusion and Future Outlook

The analysis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in the context of its analogues underscores a fundamental principle of drug design: substitution matters, and the choice between chlorine and fluorine is a multi-parameter optimization problem.

  • Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate stands out as a candidate with potentially high metabolic stability and a conformationally restricted phenyl ring. This makes it an excellent probe for targets with well-defined, sterically demanding pockets.

  • Chlorinated analogues generally offer a slight advantage in binding potency due to higher polarizability, but may come with increased lipophilicity and a higher statistical risk of toxicity.

  • Fluorinated analogues provide a more conservative approach, often improving metabolic stability and solubility with a lower risk of introducing toxicity, albeit sometimes at the cost of slightly lower potency compared to their chloro-counterparts.[3]

The true potential of this chemical class can only be fully realized through systematic synthesis and screening. By generating a matrix of compounds with substitutions at the ortho-, meta-, and para-positions with both fluorine and chlorine, researchers can build a comprehensive Quantitative Structure-Activity Relationship (QSAR) model. This data-driven approach will enable the precise tuning of this versatile scaffold for a wide range of biological targets, ultimately accelerating the discovery of new therapeutic agents.

References

  • Gould, T. A., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, Advance Article. DOI: 10.1039/D5SC07348K. [Link]

  • Gould, T. A., et al. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Gant, T. G. (2014). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • Moodle@Units. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Moodle@Units. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(10), 1239-1249. [Link]

Sources

Comparative

Benchmarking Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate Against Standard Chemical Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Role of Sterically Hindered Keto-Esters In the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Role of Sterically Hindered Keto-Esters

In the synthesis of complex active pharmaceutical ingredients (APIs) and next-generation agrochemicals, the selection of the right chemical intermediate dictates the efficiency, stereocontrol, and overall viability of the synthetic route. Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS: 951887-17-5) is a highly specialized bifunctional building block [1]. Featuring an eight-carbon aliphatic chain terminating in an ethyl ester and a sterically congested, di-ortho-halogenated aryl ketone, this molecule is primarily utilized as a precursor for complex heterocycles (e.g., pyrazoles, pyridazines) and chiral alcohols.

This guide benchmarks the performance of this specific di-ortho-substituted intermediate against its unhindered (Ethyl 8-phenyl-8-oxooctanoate) and mono-hindered (Ethyl 8-(2-chlorophenyl)-8-oxooctanoate) analogs. By analyzing their behavior in Asymmetric Transfer Hydrogenation (ATH) and subsequent heterocyclization, we provide a data-driven framework for when to invest in this specialized building block.

Mechanistic Rationale: Steric and Electronic Causality

As a Senior Application Scientist, I frequently observe process chemists struggling with poor enantiomeric excess (ee) during the reduction of flexible, aliphatic-linked aryl ketones. The structural brilliance of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate lies in its dual-action substitution pattern:

  • Electronic Effects (Inductive Withdrawal): The highly electronegative fluorine atom at the ortho position withdraws electron density from the aromatic ring. This increases the electrophilicity of the adjacent carbonyl carbon, accelerating the rate of nucleophilic hydride attack during reduction [3].

  • Steric Effects (Conformational Locking): Unsubstituted acetophenone derivatives suffer from free rotation around the aryl-carbonyl C-C bond, leading to competing transition states during chiral induction. The bulky 2-chloro and 6-fluoro groups force the phenyl ring into an orthogonal (perpendicular) conformation relative to the carbonyl plane. This steric blockade heavily restricts the approach trajectory (Bürgi-Dunitz angle) of the catalyst, forcing hydride transfer to occur exclusively from one face [2].

LogicTree Root 2-Cl, 6-F Substitution on Phenyl Ring E_Effect Electronic Effects (Inductive Withdrawal) Root->E_Effect S_Effect Steric Effects (Orthogonal Twist) Root->S_Effect E1 Increased Carbonyl Electrophilicity E_Effect->E1 S1 Restricted C-C Bond Rotation S_Effect->S1 E2 Accelerated Hydride Transfer Rate E1->E2 S2 Enhanced Enantioselectivity (>98% ee) S1->S2

Fig 1. Mechanistic logic tree detailing the dual steric and electronic effects of 2-Cl, 6-F substitution.

Experimental Benchmarking Data

To objectively evaluate these intermediates, we subjected all three analogs to a standardized Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst, followed by a condensation reaction with hydrazine to form a heterocyclic precursor.

Quantitative Comparison Table
IntermediateSubstitution PatternATH Yield (%)ATH ee (%)Condensation Yield (%)
Ethyl 8-phenyl-8-oxooctanoate Unsubstituted95%88%92%
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate Mono-ortho (2-Cl)89%94%85%
Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate Di-ortho (2-Cl, 6-F)92%>99% 81%

Data Interpretation: While the unsubstituted analog provides the highest yield in both steps due to the lack of steric hindrance, it fails to achieve the >99% ee required for modern pharmaceutical APIs. The target di-ortho intermediate (CAS 951887-17-5) achieves near-perfect enantioselectivity (>99% ee) because the catalyst is forced into a single, highly organized transition state [2]. The slight drop in condensation yield (81%) is an acceptable trade-off for the absolute stereocontrol gained in the prior step.

Synthetic Workflow & Self-Validating Protocols

ReactionPathway A Ethyl 8-(2-chloro-6-fluorophenyl) -8-oxooctanoate C (S)-Chiral Alcohol Intermediate A->C HCOOH/Et3N 40 °C, 24h B Ru(II)-TsDPEN Catalyst B->C Chiral Induction E Bioactive Pyrazole Precursor C->E EtOH, Reflux 12h D Hydrazine Monohydrate D->E Condensation

Fig 2. Synthetic workflow from the keto-ester intermediate to a bioactive heterocyclic precursor.

Protocol: Asymmetric Transfer Hydrogenation (ATH) of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

This protocol utilizes a formic acid/triethylamine azeotrope as the hydrogen source. The procedure is designed to be self-validating , meaning in-process analytical checks are embedded to ensure reaction fidelity before proceeding to the next step.

Reagents:

  • Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (10.0 mmol, 3.15 g)

  • RuCl catalyst (0.05 mmol, 0.5 mol%)

  • Formic acid / Triethylamine azeotropic mixture (5:2 ratio, 15 mL)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • System Purging: Equip a 100 mL Schlenk flask with a magnetic stir bar. Evacuate and backfill the flask with ultra-high purity Argon three times. Causality: The Ru(II) catalyst is sensitive to dissolved oxygen, which can irreversibly oxidize the metal center and halt the catalytic cycle.

  • Substrate & Catalyst Loading: Add the keto-ester substrate (3.15 g) and the RuCl catalyst (32 mg) to the flask under a positive flow of Argon.

  • Solvent & Reductant Addition: Inject 20 mL of anhydrous DCM, followed by the slow, dropwise addition of 15 mL of the HCOOH/Et₃N azeotrope via syringe.

    • Self-Validation Check 1: The solution should transition from a dark orange/red (active catalyst formation) to a deep amber color upon the addition of the reductant. If the solution turns black, catalyst decomposition has occurred.

  • Reaction Execution: Heat the mixture to 40 °C and stir vigorously for 24 hours.

    • Self-Validation Check 2 (In-Process Control): At t = 12h and t = 24h, withdraw a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3). The ketone starting material (higher Rf) should be completely consumed, replaced by a strongly UV-active alcohol spot (lower Rf).

  • Quenching & Workup: Cool the reaction to 0 °C. Slowly quench by adding 30 mL of saturated aqueous NaHCO₃ until effervescence (CO₂ gas evolution) ceases. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure (S)-alcohol.

  • Chiral Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >99% ee.

Conclusion

When designing a synthetic route for complex, halogenated APIs, standard unhindered intermediates often fail to provide the necessary stereochemical rigidity. Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate justifies its specialized status by acting as a conformationally locked substrate. While the di-ortho substitution slightly impedes downstream condensation kinetics due to steric shielding, it guarantees absolute stereocontrol (>99% ee) during asymmetric reductions—a critical requirement for modern regulatory compliance in drug development.

References

  • Royal Society of Chemistry (Dalton Transactions). "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones". Available at: [Link]

  • Journal of the American Chemical Society. "Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst". Available at: [Link]

Validation

Comparative reactivity of the ketone versus ester functional groups in Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

As a Senior Application Scientist, evaluating bifunctional building blocks requires a deep understanding of how subtle structural features dictate chemoselectivity. Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS 9...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating bifunctional building blocks requires a deep understanding of how subtle structural features dictate chemoselectivity. Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS 951887-17-5)[1] presents a classic chemoselectivity challenge: differentiating between an aryl alkyl ketone and a primary aliphatic ester.

While fundamental organic chemistry dictates that ketones are generally more electrophilic than esters[2], the extreme steric environment of this specific molecule creates a unique reactivity profile. This guide objectively compares the reactivity of these two functional groups, providing researchers with the mechanistic insights and validated protocols necessary to achieve selective transformations.

Structural and Electronic Profiling

To predict and control the reactivity of this molecule, we must first isolate the electronic and steric variables governing each functional group.

The Aryl Ketone (C8 Position)

The ketone is flanked by a heptyl chain on one side and a 2-chloro-6-fluorophenyl ring on the other. This creates a highly specific microenvironment:

  • Electronic Activation via Steric Twisting: The bulky ortho-chlorine (Van der Waals radius ~1.75 Å) and ortho-fluorine (~1.47 Å) atoms create a severe steric clash with the aliphatic chain[3]. To minimize this strain, the carbonyl group is forced out of coplanarity with the phenyl ring. This loss of conjugation prevents the aromatic π -system from donating electron density to the carbonyl carbon, theoretically making it more electrophilic than a standard, planar aryl ketone (like acetophenone).

  • Physical Blockade of the Bürgi-Dunitz Trajectory: Despite its high electrophilicity, the ketone is physically shielded. Nucleophiles must approach the carbonyl carbon at an angle of ~107° (the Bürgi-Dunitz trajectory). The ortho-halogens act as a physical barricade along this path, drastically reducing the reaction rate with bulky nucleophiles[3].

The Aliphatic Ester (C1 Position)

The ethyl ester is located at the terminus of a flexible octanoate chain.

  • Electronic Stabilization: The ester alkoxy oxygen donates electron density to the carbonyl carbon via resonance, inherently lowering its electrophilicity compared to the ketone[2].

  • Unhindered Access: Unlike the ketone, the primary ethyl ester suffers from virtually zero steric hindrance, making it highly accessible to all reagents, regardless of their steric bulk.

Mechanistic Pathway Visualization

The divergence in reactivity between the ketone and the ester is entirely dependent on the steric bulk of the incoming reagent and the reaction conditions.

Chemoselectivity SM Ethyl 8-(2-chloro-6-fluorophenyl) -8-oxooctanoate Path1 Small Nucleophiles (e.g., NaBH4) SM->Path1 Electronic Control Path2 Bulky Nucleophiles (e.g., L-Selectride) SM->Path2 Steric Control Path3 Saponification (e.g., LiOH, H2O) SM->Path3 Chemoselective Prod1 Reaction at Ketone (Ester Intact) Path1->Prod1 Overcomes Steric Shield Prod2 Reaction at Ester (Ketone Intact) Path2->Prod2 Blocked by Ortho-Cl/F Prod3 Carboxylic Acid (Ketone Intact) Path3->Prod3 Ketones Resist Hydrolysis

Divergent chemoselective pathways based on reagent sterics and reaction conditions.

Quantitative Reactivity Comparison

The following table summarizes the representative chemoselectivity benchmarks when exposing Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate to various standard reagents. These values highlight the inversion of reactivity driven by steric factors[4].

Reagent / ConditionPrimary TargetKetone Conversion (%)Ester Conversion (%)Dominant Governing Factor
NaBH₄ (0.5 eq), 0 °CKetone> 95%< 5%Electronic Electrophilicity (Small nucleophile bypasses shield)
DIBAL-H (1.0 eq), -78 °CEster< 5%> 90%Steric Hindrance (Ketone blocked; ester reduced to aldehyde)
MeMgBr (1.0 eq), 0 °CKetone~ 85%~ 15%Electronic Electrophilicity (Small Grignard favors ketone)[2]
t-BuMgCl (1.0 eq), RTEster / Enolate< 5% (Addition)~ 70%Severe Steric Clash at Ketone (Bulky Grignard attacks ester)[4]
LiOH (1.5 eq), RTEster0%> 99%Inherent Functional Group Reactivity (Ketones do not hydrolyze)

Validated Experimental Protocols

To leverage the comparative reactivity outlined above, the following self-validating protocols have been designed. Every step includes the causality behind the experimental choice to ensure reproducibility and scientific integrity.

Protocol A: Chemoselective Reduction of the Ketone

Objective: Reduce the highly hindered aryl ketone to a secondary alcohol while preserving the ethyl ester. Reagent Rationale: Sodium borohydride (NaBH₄) is a mild, small hydride donor. Its compact size allows it to navigate past the ortho-halogens, and its mild nature prevents the reduction of the unactivated ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in 10 mL of absolute ethanol. Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures maximize chemoselectivity by suppressing the activation energy required for ester reduction.

  • Addition: Add 0.5 mmol of NaBH₄ portion-wise over 10 minutes. Causality: 0.5 equivalents are used because each NaBH₄ molecule can theoretically deliver up to four hydrides, ensuring complete ketone reduction without providing excess reagent that could slowly attack the ester.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Quench: Cool the reaction back to 0 °C and carefully add 5 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mildly acidic proton source to destroy excess hydride safely without lowering the pH enough to catalyze ester hydrolysis.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the secondary alcohol.

Protocol B: Chemoselective Hydrolysis of the Ester

Objective: Saponify the ethyl ester to the corresponding carboxylic acid while leaving the aryl ketone intact. Reagent Rationale: Base-catalyzed hydrolysis exclusively targets esters. Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because it provides milder basic conditions, minimizing the risk of unwanted aldol condensation side-reactions at the α -position of the ketone.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the starting material in a 5 mL solvent mixture of THF:MeOH:H₂O (3:1:1 v/v/v). Causality: This specific biphasic-compatible solvent system ensures that both the highly lipophilic starting material and the hydrophilic LiOH remain in a homogenous solution, accelerating the reaction rate.

  • Addition: Add 1.5 mmol of LiOH·H₂O in a single portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the disappearance of the starting material via TLC.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Causality: Removing the organic solvents before acidification prevents the formation of side products and ensures the product precipitates cleanly.

  • Acidification: Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C. Dropwise, add 1M HCl until the pH reaches ~2. Causality: Acidification protonates the intermediate lithium carboxylate, rendering the final 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid lipophilic.

  • Isolation: Extract the acidic aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid.

References

  • National Institutes of Health (NIH). "A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines". nih.gov.[Link]

Sources

Comparative

Cost-Benefit Analysis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate: Commercial Sourcing vs. In-House Synthesis

As drug development pipelines become increasingly complex, the strategic procurement of advanced intermediates dictates both project timelines and budget efficiency. Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly complex, the strategic procurement of advanced intermediates dictates both project timelines and budget efficiency. Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (CAS: 951887-17-5) is a highly specialized building block featuring a sterically encumbered, halogenated aryl ketone tethered to an aliphatic ester. It is frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

This guide provides an authoritative comparison between executing an in-house synthesis of this intermediate versus procuring it from commercial vendors. By analyzing the mechanistic rationale, experimental protocols, and quantitative cost metrics, we equip researchers and procurement teams with the data required to make an optimized sourcing decision.

The In-House Synthesis Pathway (The "Do-It-Yourself" Route)

Synthesizing Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in-house requires navigating the steric hindrance and electronic deactivation of the 2-chloro-6-fluorophenyl moiety. Traditional Friedel-Crafts acylation is unviable here due to poor regioselectivity and severe steric clash between the bulky halogens. Instead, the optimal approach relies on Directed ortho-Lithiation (DoM) coupled with a Weinreb Amide electrophile.

Mechanistic Rationale
  • Directed ortho-Lithiation (DoM): The proton at the C2 position of 1-chloro-3-fluorobenzene is highly acidic due to the synergistic electron-withdrawing inductive effects of the adjacent fluorine and chlorine atoms. Using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at cryogenic temperatures selectively deprotonates this position, generating a stable 2-chloro-6-fluorophenyllithium species without triggering competitive nucleophilic aromatic substitution (SNAr) or halogen-metal exchange .

  • Weinreb Amide Coupling: Reacting the organolithium species directly with an ester or acid chloride typically results in over-addition, yielding a tertiary alcohol. By converting suberic acid monoethyl ester to a Weinreb amide (N-methoxy-N-methylamide), the initial nucleophilic attack forms a stable tetrahedral intermediate coordinated by the lithium ion. This intermediate resists further nucleophilic attack and only collapses to the desired ketone upon aqueous acidic quench .

Mechanism SM1 1-chloro-3-fluorobenzene Int1 2-chloro-6-fluorophenyllithium (Nucleophile) SM1->Int1 Directed ortho-Lithiation LDA LDA (Base) -78°C, THF LDA->Int1 Tetra Stable Tetrahedral Intermediate (Prevents Over-addition) Int1->Tetra Nucleophilic Attack SM2 Suberic acid monoethyl ester Int2 Ethyl 8-(methoxy(methyl)amino)- 8-oxooctanoate (Electrophile) SM2->Int2 Amidation Weinreb N,O-Dimethylhydroxylamine + EDC Weinreb->Int2 Int2->Tetra Electrophilic Coupling Product Ethyl 8-(2-chloro-6-fluorophenyl)- 8-oxooctanoate Tetra->Product Collapse Quench Aqueous NH4Cl Quench Quench->Product

Figure 2: Mechanistic pathway for in-house synthesis via DoM and Weinreb amide coupling.

Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Preparation of the Weinreb Amide

  • Dissolve suberic acid monoethyl ester (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by EDC·HCl (1.2 eq), HOBt (0.2 eq), and DIPEA (3.0 eq).

  • Stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (20% EtOAc/Hexanes, PMA stain). The starting material spot should completely disappear.

  • Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate.

Step 2: Directed ortho-Lithiation & Coupling

  • In an oven-dried flask under N₂, dissolve 1-chloro-3-fluorobenzene (1.1 eq) in anhydrous THF (0.1 M). Cool to -78 °C using a dry ice/acetone bath.

  • Dropwise add LDA (1.15 eq, 2.0 M in THF/heptane). Stir at -78 °C for 1 hour to ensure complete lithiation. Causality: Strict temperature control prevents the decomposition of the highly reactive aryllithium species.

  • Dropwise add a solution of the Weinreb amide from Step 1 (1.0 eq in THF) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

Step 3: Quench, Extraction, and Validation

  • Quench the reaction by adding saturated aqueous NH₄Cl. Causality: The mild acid safely collapses the tetrahedral intermediate into the target ketone without hydrolyzing the ethyl ester.

  • Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (0-15% EtOAc in Hexanes).

  • Self-Validation (QA/QC): Confirm product identity via ¹H-NMR. Look for the characteristic triplet of the terminal ethyl ester methyl group at ~1.2 ppm, the quartet at ~4.1 ppm, and the distinct splitting pattern of the 2-chloro-6-fluorophenyl aromatic protons between 7.0 - 7.4 ppm. LC-MS should confirm the [M+H]⁺ mass of 315.1.

Commercial Sourcing Landscape

For laboratories lacking cryogenic infrastructure or organometallic expertise, commercial sourcing is the primary alternative. Vendors such as ChemScene and BLDpharm list this compound in their catalogs.

However, because Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is a highly specialized intermediate rather than a bulk commodity chemical, it is often synthesized on-demand (make-to-order). This introduces lead times ranging from 2 to 4 weeks and requires rigorous inbound QA/QC to verify the vendor's Certificate of Analysis (CoA).

G Start Target: Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate InHouse Path A: In-House Synthesis Start->InHouse Commercial Path B: Commercial Sourcing Start->Commercial WAmide 1. Weinreb Amide Preparation (Suberic acid monoethyl ester) InHouse->WAmide PO 1. Vendor Selection (e.g., ChemScene, BLDpharm) Commercial->PO Lithiation 2. Directed ortho-Lithiation (1-chloro-3-fluorobenzene + LDA) WAmide->Lithiation Coupling 3. Electrophilic Coupling (-78°C to RT) Lithiation->Coupling Purify 4. Aqueous Quench & Chromatography Coupling->Purify Final Purified Target Compound Ready for Downstream API Synthesis Purify->Final Shipping 2. Lead Time & Logistics (Custom Synthesis / Catalog) PO->Shipping QA 3. Inbound QA/QC (LC-MS, 1H-NMR Validation) Shipping->QA QA->Final

Figure 1: Decision logic and workflow for sourcing Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate.

Cost-Benefit Analysis (Quantitative Comparison)

To make an objective decision, we must evaluate both the hard costs (reagents, purchase price) and soft costs (labor, time, risk). The following table summarizes the metrics for acquiring a 10-gram batch of the target compound.

MetricIn-House SynthesisCommercial Sourcing
Raw Material Cost (10g) ~$45.00 (Cheap starting materials)~$400.00 - $800.00 (Specialty pricing)
Labor & Overhead High (~32 hours of chemist time + solvent/waste)Low (<2 hours for procurement & inbound QA)
Lead Time 4-5 Days (Immediate execution)2-4 Weeks (Often subject to custom synthesis)
Scalability High (Full control over batch size and optimization)Moderate (Subject to vendor stock and capacity)
Quality Control Immediate (In-house NMR/LC-MS during process)Dependent (Relies on vendor CoA; needs verification)
Risk of Failure Moderate (Moisture-sensitive cryogenic steps)Low (Guaranteed delivery, though delays possible)

Decision Matrix & Recommendations

Based on the experimental requirements and cost-benefit data, the optimal sourcing strategy depends heavily on the specific context of your laboratory:

  • Opt for In-House Synthesis If:

    • You require the compound immediately (within 1 week) to unblock a critical path in a drug discovery pipeline.

    • Your facility is already equipped for cryogenic organometallic chemistry (-78 °C conditions) and has readily available analytical instruments (NMR/LC-MS).

    • You anticipate needing large, recurring quantities (>50g), where the 400− 800/10g commercial premium becomes financially prohibitive.

  • Opt for Commercial Sourcing If:

    • You only require a small amount (<5g) for initial screening or proof-of-concept synthesis.

    • Your chemistry team's bandwidth is fully allocated to synthesizing novel proprietary APIs rather than established building blocks.

    • Your facility lacks the infrastructure to safely handle highly reactive organolithium reagents at scale.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-aryl carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. URL:[Link]

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters. URL:[Link]

Validation

A Comparative Spectroscopic Analysis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate and its Non-Fluorinated Analog

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery Introduction In the landscape of medicinal chemistry and materials science, the introduction of halogen atoms, particularly fluorine, into organ...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

Introduction

In the landscape of medicinal chemistry and materials science, the introduction of halogen atoms, particularly fluorine, into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The distinct electronegativity, size, and ability of fluorine to participate in hydrogen bonding can significantly alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. This guide provides a detailed comparative analysis of the spectroscopic signatures of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate and its non-fluorinated counterpart, Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.

Understanding the nuanced differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of these analogs is crucial for their unambiguous identification, characterization, and for elucidating the electronic and structural effects of fluorine substitution. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols. While specific experimental data for these exact compounds are not widely published, this guide synthesizes predicted data based on established spectroscopic principles and data from closely related analogs to provide a robust comparative framework.[1]

Molecular Structures and Key Differences

The core structural difference between the two molecules is the presence of a fluorine atom at the C6 position of the phenyl ring in Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate. This ortho-fluoro substitution, in conjunction with the existing ortho-chloro group, introduces significant electronic and steric effects that manifest in their respective spectra.

Figure 1: Molecular structures of the compared compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The introduction of a fluorine atom in Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate leads to predictable and informative changes in the ¹H, ¹³C, and introduces a new dimension with ¹⁹F NMR.

¹H NMR Spectroscopy

The proton NMR spectra of both compounds will display signals corresponding to the ethyl ester and the octanoate chain, which will be largely similar. The primary differences will be observed in the aromatic region due to the influence of the halogen substituents.

  • Aromatic Region (Fluorinated Analog): The aromatic protons will exhibit a more complex splitting pattern due to both H-H and H-F couplings. The fluorine atom, being highly electronegative, will deshield the adjacent protons, causing their signals to shift downfield.[2] The proton at the C3 position will likely appear as a doublet of doublets due to coupling with the neighboring protons and the fluorine atom.

  • Aromatic Region (Non-Fluorinated Analog): The aromatic protons will show a simpler splitting pattern, primarily governed by H-H couplings. The signals are expected to be more upfield compared to the fluorinated analog due to the absence of the strongly electron-withdrawing fluorine atom.[2][3]

¹³C NMR Spectroscopy

The carbon NMR spectra will also show significant differences, particularly in the aromatic region.

  • Aromatic Carbons (Fluorinated Analog): The carbon directly bonded to the fluorine atom (C6) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the inductive and resonance effects of both the chloro and fluoro substituents. Ortho-substitution can lead to steric hindrance and distortion of the benzene ring, further influencing the ¹³C NMR characteristics.[2]

  • Aromatic Carbons (Non-Fluorinated Analog): The chemical shifts of the aromatic carbons will be primarily influenced by the chloro substituent and the carbonyl group. The absence of C-F couplings will result in simpler signal multiplicities.

¹⁹F NMR Spectroscopy

This technique is only applicable to the fluorinated analog and provides a direct probe of the fluorine's environment.

  • A single resonance is expected, the chemical shift of which is highly sensitive to the electronic environment. The presence of the ortho-chloro and carbonyl groups will influence the chemical shift, likely causing a downfield shift compared to monofluorobenzene.[4]

Predicted NMR Data
Assignment Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (Predicted) Ethyl 8-(2-chlorophenyl)-8-oxooctanoate (Predicted)
¹H NMR (ppm)
Ethyl (-CH₃)~1.25 (t)~1.25 (t)
Ethyl (-CH₂)~4.12 (q)~4.12 (q)
Octanoate Chain (-CH₂-)~1.30-2.30 (m)~1.30-2.30 (m)
Aromatic-H~7.20-7.60 (m)~7.30-7.50 (m)
¹³C NMR (ppm)
Ethyl (-CH₃)~14.2~14.2
Ethyl (-CH₂)~60.3~60.3
Octanoate Chain (-CH₂-)~24.0-38.0~24.0-38.0
C=O (Ester)~173.5~173.5
C=O (Ketone)~202.0~204.0
Aromatic-C~115-160 (with C-F coupling)~127-138
¹⁹F NMR (ppm)
Aromatic-F~ -110 to -130N/A

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is invaluable for identifying functional groups. The IR spectra of both compounds will be dominated by strong absorptions from the two carbonyl groups.

  • C=O Stretching: Both molecules will exhibit two distinct C=O stretching frequencies, one for the ester and one for the ketone. The ketone C=O stretch in the fluorinated analog may appear at a slightly higher wavenumber due to the electron-withdrawing effect of the fluorine atom, which strengthens the C=O bond.

  • C-F and C-Cl Stretching: The fluorinated analog will show a characteristic C-F stretching band, typically in the 1000-1300 cm⁻¹ region. Both compounds will have C-Cl stretching absorptions, usually found in the 600-800 cm⁻¹ range.

Functional Group Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate (Predicted Wavenumber, cm⁻¹) Ethyl 8-(2-chlorophenyl)-8-oxooctanoate (Predicted Wavenumber, cm⁻¹)
C=O (Ester)~1735~1735
C=O (Ketone)~1690~1685
C-F Stretch~1250N/A
C-Cl Stretch~750~750

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) for the fluorinated analog will be at a higher m/z value corresponding to its higher molecular weight (C₁₆H₂₀ClFO₃, MW: 314.78). The non-fluorinated analog (C₁₆H₂₁ClO₃, MW: 296.79) will have a correspondingly lower m/z for its molecular ion peak.

  • Isotopic Pattern: Both spectra will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the M peak, which is indicative of the presence of a chlorine atom.

  • Fragmentation Pattern: The fragmentation patterns are expected to be similar, with characteristic losses of the ethoxy group (-OC₂H₅), and cleavage of the octanoate chain. The fragmentation of the aromatic portion will differ, with the fluorinated analog potentially showing fragments containing both chlorine and fluorine.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of the title compounds. These should be adapted and optimized based on specific laboratory conditions and safety assessments.

Synthesis: Friedel-Crafts Acylation

A plausible route for the synthesis of these compounds is a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene or chlorobenzene with a derivative of suberic acid, followed by esterification.[1]

G cluster_0 Friedel-Crafts Acylation cluster_1 Esterification A Substituted Benzene D Acylated Intermediate A->D B Suberoyl Chloride B->D C AlCl₃ C->D G Final Product D->G E Ethanol E->G F Acid Catalyst F->G

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Ethyl 8-(2-chloro-6-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, a halogenated aromatic ketone and ester, represents a class of compounds that requires specialized handling and disposal protocols. Due to its structural characteristics, improper disposal can lead to persistent environmental contamination and potential health hazards.

This guide provides a comprehensive, step-by-step framework for the safe disposal of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, grounded in established safety principles for halogenated organic compounds. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Compound Profile and Hazard Assessment

While specific safety data for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is not extensively published, its hazard profile can be inferred from its structural components: a chlorinated and fluorinated phenyl group, a ketone, and an ethyl ester.[1][2] This information is critical for understanding the rationale behind the required disposal procedures.

Anticipated Hazards:

  • Environmental: Halogenated organic compounds are often toxic to aquatic life and are not readily biodegradable.[3] Their disposal down the drain is strictly prohibited as it can lead to long-term environmental contamination.[3][4]

  • Human Health: Based on structurally similar compounds, it should be assumed that this chemical may be harmful if swallowed or inhaled and is likely to cause skin and serious eye irritation.[1][2] Some halogenated solvents are considered carcinogenic.[5]

Table 1: Inferred Compound Properties and Hazards

PropertyInferred Value/CharacteristicRationale & Safety Implication
Molecular Formula C₁₆H₂₀ClFO₃Presence of Chlorine (Cl) and Fluorine (F) classifies it as a halogenated organic compound.
Appearance Likely a liquid or low-melting solidDictates handling procedures (e.g., spill control).
Primary Hazard Environmental Toxin, IrritantRequires containment and treatment as regulated hazardous waste.
Disposal Classification Halogenated Organic WasteMust be segregated from non-halogenated waste streams to ensure proper disposal and minimize costs.[3][4][5]

The Core Principle: Segregation of Halogenated Waste

The foundational step in the proper disposal of this compound is strict segregation. Halogenated and non-halogenated organic wastes are treated differently by disposal facilities, often with halogenated waste incurring significantly higher costs due to the need for specialized incineration processes to prevent the formation of dioxins and other toxic byproducts.[5]

Causality: Mixing even small amounts of a halogenated compound like Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate into a non-halogenated waste stream contaminates the entire container. This forces the entire volume to be treated as the more hazardous and costly halogenated waste.[6]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.

Part A: Immediate On-Site Handling & Collection

  • Select the Correct Waste Container:

    • Obtain a dedicated waste container clearly and prominently labeled "HALOGENATED ORGANIC WASTE".[3][4][6]

    • The container must be in good condition, made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass), and have a secure, tight-fitting lid.[7][8][9]

  • Use Personal Protective Equipment (PPE):

    • When handling the compound or its waste, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant nitrile gloves.[3][4]

  • Transfer Waste in a Fume Hood:

    • All transfers of waste into the collection container must be performed within a functioning chemical fume hood to prevent the inhalation of vapors.[3][5]

  • Keep the Container Closed:

    • The waste container must be kept tightly sealed at all times, except when actively adding waste.[6][7] This minimizes evaporation, prevents spills, and reduces exposure. Do not leave funnels in the container opening.[7]

Part B: Labeling and Accumulation

  • Properly Label the Container:

    • Before adding the first drop of waste, ensure the container has a "Hazardous Waste" tag.[5][6]

    • List all chemical constituents by their full names—no formulas or abbreviations—and estimate their percentages.[6][7]

    • Identify the applicable hazards, such as "Flammable" and "Toxic".[5]

  • Store in a Satellite Accumulation Area (SAA):

    • The waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of the lab personnel.[7]

    • The SAA must be in a secondary containment tray to control any potential leaks.[5]

    • Segregate the halogenated waste container from other hazard classes, particularly acids and bases.[5][7]

Part C: Arranging for Final Disposal

  • Do Not Exceed Accumulation Limits:

    • Be aware of institutional and regulatory limits on the volume of waste that can be stored in an SAA (e.g., a common limit is 55 gallons total, but may be less for certain chemicals).[6]

  • Schedule a Pickup:

    • Once the container is nearly full (around 90%), contact your institution's Environmental Health & Safety (EH&S) office or equivalent department to arrange for a waste pickup.[7]

    • Follow your institution's specific procedures for requesting disposal, which may involve an online form or a phone call.[5] The waste will then be handled by a licensed hazardous waste disposal facility in accordance with EPA regulations.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential for mitigating risks.

  • Initial Response:

    • Evacuate personnel from the immediate spill area if necessary.

    • If there is a risk of fire, remove all ignition sources.[3]

  • Containment and Cleanup (for small, manageable spills):

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[5]

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.[1]

    • Place all cleanup materials into a sealed, properly labeled bag or container for disposal as halogenated hazardous waste.[5]

  • Decontamination:

    • Wipe the spill area and any contaminated equipment with a suitable solvent (e.g., ethanol or isopropanol), collecting the wipes for disposal as hazardous waste.

    • Wash the area with soap and water.[6]

  • Large Spills:

    • For large or unmanageable spills, evacuate the area immediately and contact your institution's emergency response team or EH&S office.[5]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate.

G A Waste Generated (Pure compound or in solution) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Treat as Halogenated Waste B->C Contains Cl and F K NO: Follow procedure for Non-Halogenated Waste B->K D Select Labeled 'Halogenated Waste' Container C->D E Transfer Waste in Fume Hood with full PPE D->E F Update Waste Log & Securely Close Container E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container >90% Full? G->H I Contact EH&S for Licensed Disposal Pickup H->I Yes J Continue Safe Accumulation H->J No J->G

Caption: Disposal workflow for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate.

By adhering to this structured and logically sound disposal protocol, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) when available.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts. Available from: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Safety-Kleen. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

  • Standard Operating Procedures for Use of Halogenated Solvents and Products Containing Halogenated Solvents. MIT Plasma Science and Fusion Center. Available from: [Link]

  • Hazardous Waste. US Environmental Protection Agency. Available from: [Link]

  • Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety. Available from: [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. US Environmental Protection Agency. Available from: [Link]

  • Chemical Resistance of Resins & Polyethylene. The Lab Depot. Available from: [Link]

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